molecular formula C19H30N2S B303477 N-dodecyl-1,3-benzothiazol-2-amine

N-dodecyl-1,3-benzothiazol-2-amine

Cat. No.: B303477
M. Wt: 318.5 g/mol
InChI Key: MKMWRGXTYBOZIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Dodecyl-1,3-benzothiazol-2-amine is a chemical compound of interest in scientific research, featuring a benzothiazole core structure linked to a dodecyl (12-carbon) chain. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . This specific derivative combines this pharmacophore with a long lipophilic tail, which may enhance cell membrane permeability and influence its interaction with biological targets . Researchers investigate compounds like this compound for potential application in various fields. In drug discovery, the 2-aminobenzothiazole nucleus is a versatile scaffold for designing molecules with antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of the dodecyl group is a strategy to modulate the compound's lipophilicity, potentially leading to improved bioavailability or novel mechanisms of action . Beyond biomedical applications, the structural features of this compound may also make it a candidate for exploration in material science, such as in the development of organic semiconductors or as a precursor for more complex chemical entities. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30N2S

Molecular Weight

318.5 g/mol

IUPAC Name

N-dodecyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C19H30N2S/c1-2-3-4-5-6-7-8-9-10-13-16-20-19-21-17-14-11-12-15-18(17)22-19/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21)

InChI Key

MKMWRGXTYBOZIO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC1=NC2=CC=CC=C2S1

Canonical SMILES

CCCCCCCCCCCCNC1=NC2=CC=CC=C2S1

Origin of Product

United States

Foundational & Exploratory

Synthesis of N-dodecyl-1,3-benzothiazol-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-dodecyl-1,3-benzothiazol-2-amine, a molecule of interest in medicinal chemistry due to the established anti-inflammatory and potential anticancer activities of N-substituted 2-aminobenzothiazole derivatives.[1][2] This document details two primary synthetic methodologies, presents quantitative data in a structured format, and includes a relevant biological signaling pathway.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. N-alkylation of the 2-amino group can significantly modulate the pharmacological properties of these compounds. This compound, featuring a long alkyl chain, is of particular interest for studies requiring enhanced lipophilicity, which can influence cell membrane permeability and target engagement. This guide outlines two effective methods for its synthesis: direct N-alkylation and reductive amination.

Synthetic Methodologies

Two primary routes for the synthesis of this compound are presented below.

Method 1: Direct N-Alkylation with Dodecyl Bromide

This method involves the direct reaction of 2-aminobenzothiazole with dodecyl bromide in the presence of a base. While direct alkylation of 2-aminobenzothiazole can sometimes lead to alkylation on the endocyclic nitrogen, the use of appropriate conditions can favor the desired N-exo-substituted product.[3]

Reaction Scheme:

start 2-Aminobenzothiazole + Dodecyl Bromide reagents K2CO3, KI Acetone, Reflux start->reagents product This compound reagents->product

Figure 1: Synthesis via Direct N-Alkylation.

Experimental Protocol:

  • To a solution of 2-aminobenzothiazole (1.50 g, 10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (4.14 g, 30 mmol) and a catalytic amount of potassium iodide (0.166 g, 1 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dodecyl bromide (2.99 g, 12 mmol) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Method 2: Reductive Amination with Dodecanal

Reductive amination is a two-step, one-pot reaction where 2-aminobenzothiazole first reacts with dodecanal to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium borohydride to the desired secondary amine.

Reaction Scheme:

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction start 2-Aminobenzothiazole + Dodecanal reagents1 Methanol, Acetic Acid (cat.) start->reagents1 intermediate Imine Intermediate reagents1->intermediate reagents2 Sodium Borohydride (NaBH4) intermediate->reagents2 product This compound reagents2->product

Figure 2: Synthesis via Reductive Amination.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-aminobenzothiazole (1.50 g, 10 mmol) and dodecanal (2.21 g, 12 mmol) in methanol (50 mL).

  • Add a few drops of glacial acetic acid to catalyze the imine formation and stir the mixture at room temperature for 4-6 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.57 g, 15 mmol) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane-ethyl acetate gradient) to obtain the final product.

Data Presentation

The following table summarizes the expected quantitative data for this compound based on the synthesis of similar long-chain N-alkyl-2-aminobenzothiazoles.

ParameterMethod 1 (Direct Alkylation)Method 2 (Reductive Amination)
Yield 60-75%70-85%
Melting Point 78-82 °C78-82 °C
Appearance White to off-white solidWhite to off-white solid
Molecular Formula C₁₉H₃₀N₂SC₁₉H₃₀N₂S
Molecular Weight 318.52 g/mol 318.52 g/mol

Spectroscopic Data (Expected):

SpectroscopyExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.58 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.25 (t, 1H, Ar-H), 7.05 (t, 1H, Ar-H), 5.5-6.0 (br s, 1H, NH), 3.40 (t, 2H, N-CH₂), 1.65 (quint, 2H, CH₂), 1.25 (m, 18H, (CH₂)₉), 0.88 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 167.9, 152.5, 130.5, 126.0, 121.5, 120.9, 118.8, 45.2, 31.9, 29.6 (multiple peaks), 29.5, 29.3, 29.1, 27.2, 22.7, 14.1
Mass Spec (ESI-MS) m/z 319.2 [M+H]⁺

Biological Context: Inhibition of the Cyclooxygenase (COX) Pathway

N-substituted 2-aminobenzothiazole derivatives have been identified as potent anti-inflammatory agents.[1][2] Their mechanism of action often involves the inhibition of prostaglandin E2 (PGE2) synthesis.[4] PGE2 is a key mediator of inflammation, and its production is catalyzed by cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting these enzymes, this compound can potentially reduce the inflammatory response.

The following diagram illustrates the signaling pathway leading to the production of prostaglandins and the likely point of intervention for this compound.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (e.g., PGE2) Prostaglandin Synthases Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation This compound This compound This compound->Arachidonic Acid Inhibits

Figure 3: Inhibition of the COX Pathway.

This guide provides a foundational understanding of the synthesis and potential biological relevance of this compound. The detailed protocols and expected data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further studies are warranted to fully elucidate the pharmacological profile of this compound.

References

An In-depth Technical Guide to N-dodecyl-1,3-benzothiazol-2-amine: Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-dodecyl-1,3-benzothiazol-2-amine is a derivative of the versatile benzothiazole scaffold, characterized by the attachment of a twelve-carbon alkyl chain to the amino group at the 2-position. While specific experimental data for this particular long-chain derivative is not extensively documented in publicly available literature, this guide provides a comprehensive overview of its predicted chemical properties, structure, and relevant experimental protocols based on the known chemistry of 2-aminobenzothiazoles and N-alkylated derivatives. The benzothiazole core is a prominent feature in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a long lipophilic dodecyl chain is anticipated to significantly modulate these properties, particularly affecting its solubility, membrane permeability, and potential biological targets. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound and related long-chain N-alkylated benzothiazole derivatives.

Chemical Properties and Structure

The chemical structure of this compound consists of a bicyclic benzothiazole system with a dodecyl amine substituent at the C2 position. The benzothiazole moiety is formed by the fusion of a benzene ring and a thiazole ring.

Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties:

Property2-AminobenzothiazoleThis compound (Predicted)
Molecular Formula C₇H₆N₂SC₁₉H₃₀N₂S
Molecular Weight 150.21 g/mol 318.52 g/mol
Melting Point 129-131 °CLower than the parent compound, likely a waxy solid or oil at room temperature.
Boiling Point DecomposesHigh boiling point, likely > 300 °C at atmospheric pressure.
Solubility Soluble in ethanol, ether, and chloroform. Slightly soluble in water.Highly soluble in nonpolar organic solvents (e.g., hexane, toluene). Insoluble in water.
Appearance White to light yellow crystalline powder.White to off-white waxy solid or viscous oil.

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound involves the N-alkylation of 2-aminobenzothiazole with a dodecyl halide.

Reaction Scheme:

synthesis reactant1 2-Aminobenzothiazole reagents Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) reactant1->reagents reactant2 1-Bromododecane reactant2->reagents product This compound reagents->product Heat

Caption: Proposed synthesis of this compound.

Detailed Methodology:

  • Materials:

    • 2-Aminobenzothiazole (1.0 eq)

    • 1-Bromododecane (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium hydride (NaH) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Procedure:

    • To a solution of 2-aminobenzothiazole in anhydrous DMF, add potassium carbonate (or carefully add sodium hydride at 0 °C).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1-bromododecane dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include aromatic protons of the benzothiazole ring (δ 7.0-8.0 ppm), a triplet for the terminal methyl group of the dodecyl chain (δ ~0.9 ppm), a broad multiplet for the methylene groups of the dodecyl chain (δ 1.2-1.6 ppm), and a triplet for the methylene group attached to the nitrogen (δ ~3.3 ppm).

  • ¹³C NMR: Aromatic carbons of the benzothiazole ring (δ 110-155 ppm), and aliphatic carbons of the dodecyl chain (δ 14-45 ppm).

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable methods. The expected molecular ion peak [M+H]⁺ would be at m/z 319.2.

Infrared (IR) Spectroscopy:

  • Characteristic peaks would include N-H stretching (around 3400 cm⁻¹ if secondary amine tautomer is present, though likely weak or absent in the N-substituted product), C-H stretching of the alkyl chain (2850-2960 cm⁻¹), C=N stretching of the thiazole ring (around 1600 cm⁻¹), and aromatic C=C stretching (1450-1580 cm⁻¹).

Potential Signaling Pathways and Biological Activities

Benzothiazole derivatives are known to interact with various biological targets. While the specific pathways for this compound are uncharacterized, related compounds have shown activity as:

  • Anticancer Agents: Some benzothiazole derivatives exhibit anticancer activity by inducing apoptosis or inhibiting specific enzymes like tyrosine kinases.

  • Antimicrobial Agents: The benzothiazole scaffold is present in several antimicrobial compounds that can disrupt microbial cell walls or inhibit essential enzymes.

The long dodecyl chain may enhance the compound's ability to intercalate into cell membranes, potentially leading to novel mechanisms of action or improved potency.

signaling_pathway compound This compound membrane Cell Membrane Intercalation compound->membrane enzyme Enzyme Inhibition (e.g., Kinases) compound->enzyme antimicrobial Microbial Disruption compound->antimicrobial apoptosis Apoptosis Induction membrane->apoptosis enzyme->apoptosis effect Biological Effect (e.g., Anticancer, Antimicrobial) apoptosis->effect antimicrobial->effect

Caption: Potential mechanisms of action for this compound.

Logical Workflow for Investigation

For researchers embarking on the study of this novel compound, a structured workflow is essential.

workflow synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, IR) synthesis->characterization physchem Physicochemical Profiling (Solubility, LogP, pKa) characterization->physchem in_vitro In Vitro Biological Screening (e.g., Cytotoxicity, Antimicrobial Assays) physchem->in_vitro mechanistic Mechanistic Studies (e.g., Enzyme Assays, Western Blot) in_vitro->mechanistic in_vivo In Vivo Evaluation (if promising in vitro results) mechanistic->in_vivo

Caption: Logical workflow for the investigation of this compound.

Conclusion

This compound represents an under-explored derivative within the pharmacologically significant benzothiazole family. This guide provides a theoretical and practical framework for its synthesis, characterization, and biological evaluation. The predicted lipophilicity imparted by the dodecyl chain suggests that this compound may possess unique properties worthy of investigation, particularly in the fields of drug delivery and membrane-interactive therapeutics. The experimental protocols and workflows outlined herein are intended to facilitate further research into this and related long-chain N-alkylated benzothiazoles.

Spectroscopic Analysis of N-dodecyl-1,3-benzothiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of N-dodecyl-1,3-benzothiazol-2-amine, a compound of interest in various research and development fields. The guide covers nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques, offering predicted data, experimental protocols, and workflow visualizations to aid in the characterization of this molecule.

Chemical Structure

This compound consists of a benzothiazole core substituted with a dodecyl alkyl chain at the amino group.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum will show signals corresponding to the aromatic protons of the benzothiazole ring, the protons of the dodecyl chain, and the amine proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.60d1HAromatic H
~ 7.52d1HAromatic H
~ 7.29t1HAromatic H
~ 7.12t1HAromatic H
~ 5.85t (broad)1HN-H
~ 3.40t2HN-CH₂-
~ 1.65quint2HN-CH₂-CH₂-
~ 1.26m18H-(CH₂)₉-
~ 0.88t3H-CH₃

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.[1][2]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 165.0C=N (benzothiazole)
~ 152.0Aromatic C-S
~ 130.0Aromatic C-N
~ 126.0Aromatic CH
~ 122.0Aromatic CH
~ 121.0Aromatic CH
~ 120.0Aromatic CH
~ 45.0N-CH₂
~ 31.9-CH₂-
~ 29.6-CH₂- (multiple)
~ 29.3-CH₂-
~ 26.9-CH₂-
~ 22.7-CH₂-
~ 14.1-CH₃

Note: Predicted chemical shifts are based on known data for benzothiazole derivatives and long-chain alkanes.[3][4][5][6]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[7]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • If an internal standard is required for precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added.[7]

Instrument Parameters (General):

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Nucleus: ¹H or ¹³C.

  • Temperature: Ambient probe temperature (e.g., 298 K).

  • ¹H NMR:

    • Pulse sequence: Standard single pulse.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~ 3350-3310MediumN-H stretch (secondary amine)[8]
~ 3100-3000MediumAromatic C-H stretch
~ 2955-2845StrongAliphatic C-H stretch (asymmetric and symmetric)
~ 1610MediumC=N stretch (benzothiazole ring)
~ 1580MediumAromatic C=C stretch
~ 1465MediumCH₂ bend (scissoring)
~ 1335-1250StrongAromatic C-N stretch[8]
~ 1250-1020MediumAliphatic C-N stretch[8]
~ 750StrongAromatic C-H out-of-plane bend

Note: Predicted frequencies are based on typical values for secondary amines, aromatic systems, and alkyl chains.[8][9][10]

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)
  • Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[11]

  • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

  • Using a pipette, apply a drop of the sample solution to the center of the salt plate.

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[11]

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data (Electron Spray Ionization - ESI)
  • Molecular Formula: C₁₉H₃₀N₂S

  • Molecular Weight: 318.52 g/mol

  • Predicted [M+H]⁺: m/z 319.2151

Predicted Fragmentation Pattern: The fragmentation of this compound is expected to involve cleavage of the dodecyl chain and fragmentation of the benzothiazole ring. Alpha-cleavage next to the amine nitrogen is a common fragmentation pathway for amines.[13][14]

m/z (Predicted)Possible Fragment
319.2[M+H]⁺
177.1[M - C₁₀H₂₁]⁺ (Loss of decyl radical)
151.1[Benzothiazole-NH₂]⁺
Experimental Protocol for ESI-MS

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).[15]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[15]

  • To enhance ionization, 0.1% formic acid can be added to the final solution.[16]

  • Transfer the final solution to a clean mass spectrometry vial.

Instrument Parameters (General):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Scan Range: m/z 50-500.

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Information_Integration cluster_nmr NMR cluster_ir IR cluster_ms MS Structure Molecular Structure H_NMR ¹H NMR H_NMR->Structure H Environment & Connectivity C_NMR ¹³C NMR C_NMR->Structure C Skeleton IR_Spec IR Spectroscopy IR_Spec->Structure Functional Groups (N-H, C=N, C-H) Mass_Spec Mass Spectrometry Mass_Spec->Structure Molecular Weight & Formula

Caption: Complementary Spectroscopic Information.

References

solubility profile of N-dodecyl-1,3-benzothiazol-2-amine in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of N-dodecyl-1,3-benzothiazol-2-amine. Due to the limited availability of specific quantitative data for this compound, this document synthesizes qualitative information from related benzothiazole derivatives and outlines a general experimental protocol for determining its solubility. Furthermore, potential biological activities and associated signaling pathways are discussed based on the known properties of structurally similar molecules.

Introduction to this compound

This compound is a derivative of the benzothiazole heterocyclic system, characterized by the presence of a twelve-carbon alkyl chain (dodecyl group) attached to the exocyclic amine. The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The lipophilic dodecyl chain is expected to significantly influence the compound's physicochemical properties, particularly its solubility.

Solubility Profile

Generally, benzothiazole derivatives exhibit moderate solubility in polar aprotic solvents and are sparingly soluble in water.[4] The introduction of a long, nonpolar dodecyl chain is expected to decrease solubility in polar solvents and enhance solubility in nonpolar organic solvents.

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to Very LowThe hydrophobic dodecyl chain will dominate the molecule's character, leading to poor interactions with highly polar protic solvents.[5]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowWhile the benzothiazole core can interact with these solvents, the long alkyl chain will reduce overall solubility compared to analogs with shorter chains.
Nonpolar Hexane, Toluene, ChloroformHigh to ModerateThe dodecyl chain will have favorable van der Waals interactions with nonpolar solvents, leading to better solubility.
Chlorinated DichloromethaneHigh to ModerateDichloromethane is a versatile solvent that can dissolve many organic compounds.

Experimental Protocol for Solubility Determination

For a compound with unknown solubility, particularly one that is expected to be poorly soluble in aqueous media, the shake-flask method is a reliable and commonly used technique to determine equilibrium solubility.[6]

Shake-Flask Method

This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, hexane)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation: Prepare stock solutions of this compound in a suitable solvent for analytical standard curve generation.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the range of the analytical standard curve.

  • Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility as the average concentration from replicate experiments, typically expressed in mg/mL or µg/mL.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil analysis1 Centrifuge to separate solid equil->analysis1 analysis2 Withdraw and dilute supernatant analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC) analysis2->analysis3 result Calculate solubility analysis3->result

Workflow for shake-flask solubility determination.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of N-substituted-2-aminobenzothiazoles has been extensively studied and shown to possess a variety of pharmacological effects.

Anticancer Activity

Many benzothiazole derivatives have demonstrated potent anticancer activity. For instance, some N-substituted benzothiazole compounds have been found to inhibit cancer cell proliferation and induce apoptosis.[7][8] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and ERK pathways.[7] The lipophilicity conferred by the dodecyl chain in this compound may enhance its ability to cross cell membranes and interact with intracellular targets.

Anti-inflammatory Activity

Certain N-acylated and N-alkylated 2-aminobenzothiazoles have been shown to suppress the generation of prostaglandin E2, a key mediator of inflammation.[9] This suggests that this compound could also possess anti-inflammatory properties by potentially modulating enzymes involved in the inflammatory cascade.

Hypothesized Signaling Pathway Inhibition

Based on the activities of related compounds, it is plausible that this compound could inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound N-dodecyl-1,3- benzothiazol-2-amine Compound->PI3K Compound->Akt Compound->mTORC1

Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a lipophilic derivative of the pharmacologically significant benzothiazole scaffold. While specific solubility data is currently lacking, its solubility is predicted to be low in polar solvents and higher in nonpolar organic solvents. The provided experimental protocol offers a robust method for quantitatively determining its solubility profile. Based on the known biological activities of related compounds, this compound holds potential as a therapeutic agent, possibly through the modulation of key cellular signaling pathways such as the PI3K/Akt/mTOR pathway. Further experimental validation is necessary to confirm these postulations.

References

N-dodecyl-1,3-benzothiazol-2-amine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the current scientific literature reveals a significant gap in the understanding of the specific mechanism of action for N-dodecyl-1,3-benzothiazol-2-amine in biological systems. While the broader class of 2-aminobenzothiazole derivatives has been a subject of considerable research due to their diverse pharmacological activities, specific data for the N-dodecyl substituted variant is not available in the reviewed literature. This document, therefore, serves to summarize the known biological activities and mechanistic insights of related 2-aminobenzothiazole compounds, providing a foundational context for future research into this compound.

General Biological Activities of 2-Aminobenzothiazole Derivatives

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological effects. These include anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties.[1][2] The biological activity is often heavily influenced by the nature of the substituent on the amine group and the benzothiazole ring.

Potential Mechanisms of Action (Inferred from Related Compounds)

Given the absence of direct evidence for this compound, we can hypothesize potential mechanisms of action based on the activities of analogous compounds.

Anticancer Activity

Several 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity. Molecular docking studies of some derivatives have shown potential binding to the Human Epidermal Growth Factor Receptor (HER) enzyme and interactions with DNA, suggesting that these could be potential targets.[3] For example, certain synthesized benzo[d]thiazol-2-amine derivatives exhibited promising binding affinities to the HER enzyme, indicating their potential as cancer therapy candidates.[3]

Neuroprotective Effects

A notable example of a 2-aminobenzothiazole derivative with a well-defined mechanism is AS601245. This compound acts as a c-Jun NH2-terminal protein kinase (JNK) inhibitor.[4] The JNK signaling pathway is implicated in ischemia-induced cell death, and by inhibiting this pathway, AS601245 has been shown to have neuroprotective properties in models of cerebral ischemia.[4]

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have also been identified as having bactericidal activity, including against Mycobacterium tuberculosis.[5] The structure-activity relationship studies suggest that modifications to the benzothiazole core and the substituents play a crucial role in their antimicrobial potency.[5]

Postulated Signaling Pathway Involvement

Based on the JNK inhibitory activity of AS601245, a hypothetical signaling pathway diagram can be constructed to illustrate a potential mechanism of neuroprotection that could be investigated for this compound.

stress Ischemic Stress jnk_pathway JNK Signaling Pathway stress->jnk_pathway cjun c-Jun Phosphorylation jnk_pathway->cjun apoptosis Neuronal Apoptosis cjun->apoptosis compound This compound (Hypothetical Target) compound->jnk_pathway neuroprotection Neuroprotection compound->neuroprotection

Hypothetical JNK Inhibition Pathway

Experimental Protocols for Future Investigation

To elucidate the specific mechanism of action of this compound, a series of well-defined experiments would be necessary. The following outlines a potential experimental workflow.

Experimental Workflow: Target Identification and Mechanism Elucidation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism Validation a Compound Synthesis & Purification b Cell-based Viability Assays (e.g., MTT, LDH) a->b c Phenotypic Screening (e.g., Apoptosis, Cell Cycle) b->c d Affinity Chromatography c->d e Computational Docking (Broad Kinase Panel) c->e f Proteomics/Transcriptomics (e.g., RNA-seq, Mass Spec) c->f g In vitro Kinase Assays d->g e->g f->g h Western Blot for Signaling Pathway Proteins g->h i In vivo Disease Models h->i

Proposed Experimental Workflow

Detailed Methodologies for Key Experiments:

  • Cell Viability Assay (MTT):

    • Seed cells (e.g., a relevant cancer cell line or neuronal cell line) in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for 24-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • In vitro Kinase Assay (e.g., for JNK):

    • Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • To a reaction well, add the kinase, the substrate (e.g., a specific peptide for JNK), ATP, and varying concentrations of this compound.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as luminescence.

  • Western Blot Analysis:

    • Treat cells with this compound and/or a relevant stimulus (e.g., an ischemic insult for neuronal cells).

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against proteins of the hypothesized signaling pathway (e.g., phospho-JNK, total JNK, cleaved caspase-3).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the chemiluminescent signal using an imaging system.

Quantitative Data from Related Compounds

While no quantitative data exists for this compound, the following table summarizes data for a related compound to illustrate the type of information that would be valuable to collect.

CompoundTargetAssay TypeIC50 / EC50Reference
AS601245JNK1In vitro Kinase Assay15 nM[4]
AS601245JNK2In vitro Kinase Assay15 nM[4]
AS601245JNK3In vitro Kinase Assay7 nM[4]

Conclusion

The exploration of this compound's mechanism of action is currently an open field of research. Based on the extensive literature on the 2-aminobenzothiazole scaffold, this compound holds therapeutic promise. The long dodecyl chain may significantly influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and interaction with hydrophobic binding pockets of target proteins. Future research, following the outlined experimental workflows, is crucial to unlock the therapeutic potential of this and other novel 2-aminobenzothiazole derivatives.

References

A Technical Review of N-dodecyl-1,3-benzothiazol-2-amine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide provides an in-depth review of N-dodecyl-1,3-benzothiazol-2-amine and its analogs, focusing on their synthesis, quantitative biological data, and experimental methodologies. The inclusion of a long N-alkyl chain, such as the dodecyl group, significantly influences the lipophilicity and, consequently, the biological profile of these compounds, making them intriguing candidates for drug development, particularly in the realms of antimicrobial and anticancer research.

Synthesis of N-Substituted-1,3-benzothiazol-2-amine Analogs

The synthesis of N-substituted-1,3-benzothiazol-2-amine derivatives typically involves the modification of the primary amine group at the 2-position of the benzothiazole ring. A common and versatile method is the N-alkylation of the parent 2-aminobenzothiazole. This can be achieved through nucleophilic substitution using alkyl halides, such as dodecyl bromide, in the presence of a base and a suitable solvent.

Another prevalent synthetic strategy involves a two-step process. First, 2-aminobenzothiazole is reacted with chloroacetyl chloride to form an N-(1,3-benzothiazol-2-yl)-2-chloroacetamide intermediate. This reactive intermediate can then be treated with various primary or secondary amines to yield a diverse library of N-substituted acetamide derivatives.[1]

A general synthetic workflow for N-alkylation is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A 2-Aminobenzothiazole F Nucleophilic Substitution A->F B Alkyl Halide (e.g., Dodecyl Bromide) B->F C Base (e.g., K2CO3, TEA) C->F Catalyst D Solvent (e.g., Acetone, DMF) D->F Medium E Heat (Reflux) E->F Energy G N-Alkyl-1,3-benzothiazol-2-amine F->G Yields Product

Caption: General workflow for the N-alkylation of 2-aminobenzothiazole.

Detailed Experimental Protocol: General N-Alkylation

The following protocol is a representative procedure for the N-alkylation of 2-aminobenzothiazole, adapted from literature methods for similar analogs.[2]

  • Preparation: To a solution of 2-aminobenzothiazole (1.0 eq) in dry acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3) or triethylamine (TEA) (2.0-3.0 eq) as a base.

  • Initial Reflux: The reaction mixture is stirred and refluxed for approximately 15-30 minutes to ensure deprotonation of the amine.

  • Addition of Alkyl Halide: The corresponding N-alkyl halide (e.g., 1-bromododecane) (1.1-1.2 eq) is added to the mixture. A catalytic amount of potassium iodide (KI) may be added to facilitate the reaction with alkyl chlorides or bromides.

  • Reaction: The mixture is refluxed for an extended period, typically 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure (in vacuo). The residue is then partitioned between water and an organic solvent such as ethyl acetate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure N-alkyl-1,3-benzothiazol-2-amine.

Biological Activities and Quantitative Data

N-substituted 2-aminobenzothiazole analogs have demonstrated significant potential as both antimicrobial and anticancer agents. The nature of the N-substituent plays a critical role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole are known to possess broad-spectrum antimicrobial activity. The introduction of a lipophilic alkyl chain, such as a dodecyl group, is hypothesized to enhance this activity by facilitating the compound's interaction with and penetration of microbial cell membranes. While specific data for the N-dodecyl analog is not prominently available in the cited literature, data for other analogs provide a strong rationale for its potential efficacy.

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 6-substituted 2-aminobenzothiazole derivatives against various fungal strains, highlighting the impact of different substituents on antifungal potency.[3]

CompoundR SubstituentC. albicans MIC (μg/mL)C. tropicalis MIC (μg/mL)C. parapsilosis MIC (μg/mL)
1e 6-benzyloxy8>1288
1f 6-isopentyloxy8>12816
1n 6-(4-t-butylbenzyloxy)448
1o 6-(1-adamantylmethoxy)884

Data extracted from a study on 6-substituted 2-aminobenzothiazole derivatives, demonstrating the importance of bulky, lipophilic groups at the 6-position for antifungal activity.[3]

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-aminobenzothiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often with IC50 values in the low micromolar range. The mechanism of action is often linked to the inhibition of key signaling pathways involved in cell growth and survival.

Below is a summary of the in vitro antiproliferative activity (IC50) of selected N-1,3-benzothiazol-2-ylbenzamide analogs against human breast (MCF-7) and liver (HepG2) cancer cell lines.[4]

CompoundSubstituentHepG2 IC50 (μM)MCF-7 IC50 (μM)
1f 4-N(CH3)21.8 ± 0.3>50
1i 3-OH3.6 ± 0.534.2 ± 3.1
1k 4-OH3.7 ± 0.411.5 ± 1.3
2b 3-NO210.3 ± 1.116.2 ± 1.9

These N-acyl analogs demonstrate potent activity, particularly against the HepG2 cell line, with compound 1k also showing significant proapoptotic effects on MCF-7 cells.[4]

In another study, novel 2-aminobenzothiazole derivatives were synthesized and evaluated for their ability to inhibit lung (A549) and breast (MCF-7) cancer cell lines. The most potent compounds, OMS5 and OMS14 , displayed significant activity.[5]

CompoundCancer Cell LineIC50 (μM)
OMS5 A549 (Lung)22.13
OMS5 MCF-7 (Breast)39.11
OMS14 A549 (Lung)27.05
OMS14 MCF-7 (Breast)61.03

These results highlight the potential of developing 2-aminobenzothiazole analogs as effective anticancer agents.[5]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

G A Seed cancer cells in 96-well plate B Incubate for 24h (cell adherence) A->B C Treat cells with serial dilutions of benzothiazole compounds B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h (Formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570nm (Spectrophotometer) G->H I Calculate % cell viability and determine IC50 value H->I

Caption: Standard workflow for an MTT-based cell viability assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with the synthesized benzothiazole analogs at various concentrations for 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL), and the plates are incubated for another 4 hours.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit cell growth by 50%) is determined.

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of 2-aminobenzothiazole analogs is often attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival. Several studies have pointed towards the inhibition of pathways such as the PI3K/Akt/mTOR and the EGFR signaling cascades.[6][7] For instance, compound OMS14 was found to inhibit PIK3CD/PIK3R1 (p110δ/p85α) by 65%, suggesting this as a possible mechanism for its anticancer properties.[5]

Below is a simplified representation of the PI3K/Akt signaling pathway, a common target for anticancer drug development, indicating the potential point of inhibition by benzothiazole analogs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Benzothiazole Analog Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and a potential inhibition point.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant therapeutic potential. The synthetic versatility of the 2-aminobenzothiazole core allows for the generation of large libraries of derivatives with tuned physicochemical and biological properties. The incorporation of long alkyl chains, such as the dodecyl group, is a key strategy for enhancing lipophilicity, which may lead to improved membrane permeability and enhanced antimicrobial and anticancer efficacy.

Future research should focus on the systematic exploration of the structure-activity relationship (SAR) of N-alkyl-substituted analogs to optimize their potency and selectivity. Detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies are necessary to evaluate their pharmacokinetic profiles, efficacy, and safety in preclinical models, paving the way for their potential clinical development as novel therapeutic agents.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of N-dodecyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecyl-1,3-benzothiazol-2-amine is a derivative of 2-aminobenzothiazole, a heterocyclic compound with a wide range of applications in medicinal chemistry and materials science. The introduction of a long aliphatic dodecyl chain to the exocyclic amine can significantly influence its physicochemical properties, including solubility, lipophilicity, and, importantly, its thermal stability. Understanding the thermal behavior of this compound is critical for its application in drug development, where thermal processing is common, and for ensuring its stability during storage and handling.

This technical guide outlines the expected thermal properties of this compound, details the standard experimental protocols for its thermal analysis, and proposes a plausible decomposition pathway.

Predicted Thermal Behavior

The thermal stability of this compound is expected to be governed by the strength of the covalent bonds within the molecule. The primary points of potential thermal degradation are:

  • The N-dodecyl bond: The bond between the exocyclic nitrogen and the dodecyl chain is likely to be the most thermally labile. Cleavage of this bond would result in the formation of 2-aminobenzothiazole and a dodecyl radical or related species.

  • The benzothiazole ring: The heterocyclic ring system is generally more stable but can undergo fragmentation at higher temperatures. This could involve the cleavage of C-S, C-N, and C-C bonds within the ring structure.

  • The dodecyl chain: At elevated temperatures, the long alkyl chain may undergo fragmentation through C-C bond scission.

Based on the thermal behavior of similar long-chain N-alkylated aromatic amines, it is anticipated that this compound will exhibit a multi-stage decomposition profile in thermogravimetric analysis (TGA), with the initial mass loss corresponding to the loss of the dodecyl group.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, the following standard techniques are recommended:

3.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperatures at which the compound decomposes and the corresponding mass loss.

  • Apparatus: A thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into a TGA crucible (typically alumina or platinum).

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

    • Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation. An oxidizing atmosphere (e.g., air) can also be used for comparison to study thermo-oxidative degradation.

    • Record the mass of the sample as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition, the peak decomposition temperature(s) (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point, glass transition temperature, and enthalpy of decomposition.

  • Apparatus: A differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of this compound into a DSC pan (typically aluminum).

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting and decomposition events.

    • Record the heat flow to the sample relative to the reference.

    • The resulting DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

Data Presentation

While no specific quantitative data for this compound is available in the literature, the results from the aforementioned experiments would typically be summarized in a table for clear comparison.

Table 1: Hypothetical Thermal Analysis Data for this compound

ParameterValueMethod
Melting Point (Tm)To be determinedDSC
Onset Decomposition Temp. (Tonset)To be determinedTGA
Peak Decomposition Temp. (Tpeak)To be determinedTGA
Mass Loss at Tpeak (%)To be determinedTGA
Residual Mass at 800 °C (%)To be determinedTGA
Enthalpy of Decomposition (ΔHd)To be determinedDSC

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Analysis Sample This compound Weighing Weighing (5-10 mg for TGA, 2-5 mg for DSC) Sample->Weighing Crucible Loading into TGA/DSC crucible Weighing->Crucible TGA Thermogravimetric Analysis (TGA) Crucible->TGA DSC Differential Scanning Calorimetry (DSC) Crucible->DSC TGA_Data TGA Curve (Mass vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Analysis Determine T_onset, T_peak, Mass Loss, T_m, ΔH_d TGA_Data->Analysis DSC_Data->Analysis

Workflow for Thermal Analysis

5.2. Proposed Decomposition Pathway

The following diagram illustrates a plausible thermal decomposition pathway for this compound under inert conditions.

decomposition_pathway cluster_initial Initial Decomposition cluster_secondary Secondary Decomposition Parent This compound Aminobenzothiazole 2-Aminobenzothiazole Parent->Aminobenzothiazole Δ Dodecyl_Radical Dodecyl Radical Parent->Dodecyl_Radical Δ Ring_Fragments Benzothiazole Ring Fragments (e.g., benzonitrile, thiophenol derivatives) Aminobenzothiazole->Ring_Fragments High Δ Alkyl_Fragments Smaller Alkyl Fragments Dodecyl_Radical->Alkyl_Fragments High Δ

Proposed Thermal Decomposition Pathway

Conclusion

While specific experimental data for this compound is currently lacking in the public domain, this guide provides a robust framework for its thermal characterization. The proposed methodologies for TGA and DSC are standard industry practices that will yield valuable data on the compound's thermal stability, melting behavior, and decomposition kinetics. The predicted decomposition pathway, initiating with the cleavage of the N-dodecyl bond, offers a starting point for the analysis of degradation products. Researchers and drug development professionals are encouraged to perform these experimental analyses to build a comprehensive thermal profile of this compound, which is essential for its safe and effective application.

A Technical Guide to Quantum Chemical Calculations for N-dodecyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-dodecyl-1,3-benzothiazol-2-amine is a derivative of the benzothiazole scaffold, a heterocyclic system of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] These derivatives exhibit diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] Quantum chemical calculations provide a powerful, non-experimental method to investigate the electronic structure, molecular geometry, and spectroscopic properties of such molecules. By employing computational tools, researchers can predict molecular behavior, rationalize structure-activity relationships, and guide the design of novel therapeutic agents, thereby accelerating the drug discovery process.[3][4][5]

Quantum Chemical Calculation Methodology

The primary objective of the computational study is to elucidate the structural and electronic properties of this compound. Density Functional Theory (DFT) is the most common and reliable method for such investigations on organic molecules.[7][9] The workflow typically involves geometry optimization, frequency analysis, and the calculation of various molecular properties.[6]

Computational Software: The Gaussian suite of programs is a standard tool for these types of calculations.[7][10]

Theoretical Level: A widely accepted level of theory for organic molecules is Becke's three-parameter hybrid functional (B3LYP) combined with a Pople-style basis set, such as 6-311G(d,p).[8] This combination provides a good balance between accuracy and computational cost.

Step-by-Step Computational Protocol:

  • Initial Structure Creation: The 3D structure of this compound is drawn using a molecular editor and is subjected to a preliminary energy minimization using a molecular mechanics force field.

  • Geometry Optimization: The initial structure is then optimized at the selected DFT level (e.g., B3LYP/6-311G(d,p)). This process systematically alters the molecular geometry to find the configuration with the lowest electronic energy, representing the most stable equilibrium structure.[10]

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. This step serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the theoretical vibrational frequencies, which can be correlated with experimental Infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Using the optimized geometry, a range of electronic properties are calculated:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[8]

    • Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors such as ionization potential, electron affinity, chemical hardness (η), softness (σ), and electrophilicity index (ω) are calculated to quantify the molecule's reactivity.[8]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[9][10]

  • Spectroscopic Properties Simulation:

    • NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts.[8] These theoretical values can be directly compared with experimental data for structure validation.

    • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra, providing information on the electronic transitions within the molecule.[8]

Data Presentation

The quantitative results from the quantum chemical calculations should be organized into clear, comparative tables. The following tables illustrate the typical data generated from such a study. (Note: The values presented are representative examples from studies on other benzothiazole derivatives and serve as a template for the expected results for this compound).

Table 1: Selected Optimized Geometrical Parameters (Illustrative Data)

ParameterBond/AngleCalculated Value (Å/°)
Bond Lengths C-S1.765
C=N1.312
N-C(dodecyl)1.458
C-C (aromatic)1.390 - 1.415
Bond Angles C-S-C89.5
S-C-N115.2
C-N-C(dodecyl)125.8
Dihedral Angle C-S-C-N0.5

Table 2: Key Calculated Vibrational Frequencies (Illustrative Data)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental IR (cm⁻¹)Assignment
N-H Stretch3450~3430Amine N-H
C-H Stretch (Aromatic)3110~3100Ar-H
C-H Stretch (Aliphatic)2980-2870~2950-2850Alkyl C-H
C=N Stretch1630~1625Thiazole ring
C=C Stretch (Aromatic)1595~1590Ar C=C

Table 3: Calculated Electronic Properties (Illustrative Data)

PropertySymbolValue (eV)
Highest Occupied Molecular OrbitalE(HOMO)-5.85
Lowest Unoccupied Molecular OrbitalE(LUMO)-1.20
HOMO-LUMO Energy GapΔE4.65
Ionization PotentialIP5.85
Electron AffinityEA1.20
Chemical Hardnessη2.325
Chemical Softnessσ0.430
Electrophilicity Indexω2.61

Table 4: Calculated and Experimental NMR Chemical Shifts (ppm) (Illustrative Data)

AtomCalculated ¹³C ShiftExperimental ¹³C ShiftCalculated ¹H ShiftExperimental ¹H Shift
C2 (C=N)168.5167.9--
C4121.8121.57.607.58
C5122.5122.17.257.23
C6125.0124.87.407.38
C7120.9120.57.757.72
N-CH₂45.344.83.553.52
Terminal CH₃14.214.10.900.88

Experimental Protocols

Experimental work is crucial for validating the computational predictions and confirming the identity and purity of the target compound.

Synthesis Protocol: N-alkylation of 2-Aminobenzothiazole

A common and effective method for synthesizing N-substituted 2-aminobenzothiazoles is through the direct N-alkylation of 2-aminobenzothiazole.[11][12]

Materials:

  • 2-Aminobenzothiazole

  • 1-Bromododecane (or Dodecyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of 2-aminobenzothiazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to deprotonate the amine.

  • Add 1-bromododecane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[13]

Characterization and Validation Methods

The synthesized compound is characterized using standard spectroscopic techniques to confirm its structure, which also serves to validate the computational results.[2][14][15]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The experimental FT-IR spectrum is recorded and compared with the calculated vibrational frequencies. Key peaks for N-H, aromatic C-H, aliphatic C-H, and C=N bonds are identified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃). The experimental chemical shifts, coupling constants, and integrations are compared with the predicted shifts from GIAO calculations to confirm the molecular structure.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Melting Point: The melting point of the synthesized solid is measured and serves as an indicator of purity.

Mandatory Visualizations

Diagrams created with Graphviz provide a clear visual representation of complex workflows and relationships.

G cluster_input Initial Setup cluster_calc Core DFT Calculations cluster_analysis Data Analysis & Interpretation mol_struct 1. Define Molecular Structure (this compound) method_select 2. Select Method & Basis Set (e.g., B3LYP/6-311G(d,p)) geom_opt 3. Geometry Optimization method_select->geom_opt freq_calc 4. Frequency Analysis geom_opt->freq_calc geom_data Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_data elec_prop 5. Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->elec_prop vib_data Vibrational Frequencies (IR/Raman Spectra) freq_calc->vib_data spec_prop 6. Spectroscopic Property Calculation (NMR, UV-Vis) elec_prop->spec_prop elec_data Reactivity Descriptors (Energy Gap, Hardness) elec_prop->elec_data spec_data Predicted Spectra (NMR, UV-Vis) spec_prop->spec_data

Caption: Quantum chemical calculation workflow using DFT.

G cluster_comp Computational Phase cluster_exp Experimental Phase cluster_validation Validation & Optimization comp_design In Silico Design of Benzothiazole Analog dft_calc Quantum Chemical Calculations (DFT) comp_design->dft_calc predict_prop Prediction of Properties (Reactivity, Spectra, ADMET) dft_calc->predict_prop validation Compare & Validate predict_prop->validation synthesis Chemical Synthesis characterization Spectroscopic Characterization (NMR, IR, MS) synthesis->characterization bio_assay Biological Activity Assay synthesis->bio_assay characterization->validation sar Structure-Activity Relationship (SAR) bio_assay->sar validation->sar sar->comp_design Iterative Redesign

Caption: Integrated workflow for computational and experimental drug discovery.

References

A Technical Guide to the Biological Activities of Novel Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzothiazole, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry due to its presence in numerous natural and synthetic molecules with significant pharmacological potential.[1][2][3] Its derivatives have garnered substantial interest for their broad and potent biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[4][5][6][7] This technical guide provides an in-depth review of the current research, focusing on the quantitative biological data, experimental methodologies, and underlying mechanisms of action for novel benzothiazole derivatives. The structure-activity relationships (SAR) are analyzed to provide insights for future drug design and development.[8]

Anticancer Activity

Benzothiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines.[5][9] Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of key kinases, and interference with DNA replication.[10][11]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected novel benzothiazole derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Derivative Name/StructureTarget Cancer Cell LineIC₅₀ ValueReference
Substituted bromopyridine acetamide benzothiazole (Derivative 29)SKRB-3 (Breast Cancer)1.2 nM[12]
Substituted bromopyridine acetamide benzothiazole (Derivative 29)SW620 (Colon Cancer)4.3 nM[12]
Substituted bromopyridine acetamide benzothiazole (Derivative 29)A549 (Lung Cancer)44 nM[12]
Substituted bromopyridine acetamide benzothiazole (Derivative 29)HepG2 (Liver Cancer)48 nM[12]
Chlorobenzyl indole semicarbazide benzothiazole (Derivative 55)HT-29 (Colon Cancer)0.024 µM[12]
Chlorobenzyl indole semicarbazide benzothiazole (Derivative 55)H460 (Lung Cancer)0.29 µM[12]
Naphthalimide-benzothiazole (Derivative 67)MCF-7 (Breast Cancer)5.08 µM[12]
Pyridine containing pyrimidine derivative (Derivative 34)Colo205 (Colon Cancer)5.04 µM[12]
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (Compound B7)A431, A549, H1299Significant Inhibition[13]
Mechanism of Action: Induction of Apoptosis

A primary mechanism by which benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[10] Studies have shown that certain derivatives can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase enzymes, such as caspase-3.[12]

apoptosis_pathway cluster_cell Cancer Cell BZT Benzothiazole Derivative Mito Mitochondria BZT->Mito Induces Stress Casp9 Pro-Caspase-9 Mito->Casp9 Releases Cytochrome c Activates Apaf-1 aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Activated Caspase-3 (Executioner) Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis Cleaves cellular substrates

Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the benzothiazole derivatives. A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug like etoposide or cisplatin) are included.[12]

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[14][15] Benzothiazole derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16][17]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below lists the MIC values for several benzothiazole derivatives.

Derivative ClassTarget MicroorganismMIC (µg/mL)Reference
Amide-imidazole scaffold (Compound 14p)Candida albicans0.125 - 2[18]
Amide-imidazole scaffold (Compound 14p)Cryptococcus neoformans0.125 - 2[18]
Isatin-benzothiazole hybrid (Compound 41c)Escherichia coli3.1[19]
Isatin-benzothiazole hybrid (Compound 41c)Pseudomonas aeruginosa6.2[19]
Amino-benzothiazole Schiff base (Compound 46a/46b)E. coli, P. aeruginosa15.62[19]
Synthesized derivatives (Compounds A1, A2, A9)Escherichia coli (ATCC 25922)Promising Activity[16]
Synthesized derivatives (Compounds A1, A2, A9)Staphylococcus aureus (ATCC 29737)Promising Activity[16]
Synthesized derivatives (Compounds A1, A2, A4, A6, A9)Aspergillus niger, C. albicansSignificant Activity[16]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase

One key target for antibacterial benzothiazoles is DNA gyrase (a type II topoisomerase), an essential enzyme in bacteria that controls DNA topology and is critical for DNA replication and repair.[19] Inhibition of this enzyme leads to the cessation of bacterial proliferation.

dna_gyrase_inhibition cluster_workflow Bacterial DNA Replication DNA_relaxed Relaxed Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA_relaxed->Gyrase Binds DNA_supercoiled Negatively Supercoiled DNA (Replication-ready) Gyrase->DNA_supercoiled Introduces negative supercoils Replication DNA Replication & Cell Division DNA_supercoiled->Replication BZT Benzothiazole Derivative BZT->Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by benzothiazole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the MIC of a compound against a specific microorganism in a liquid medium.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The benzothiazole derivative is serially diluted (two-fold) in the broth across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no microbial growth), as observed by the naked eye or with the aid of a plate reader. For some assays, a growth indicator like resazurin may be added to aid visualization.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's (AD) and Parkinson's are a growing health concern.[20] Benzothiazole derivatives have shown potential as neuroprotective agents, with some acting as multi-target-directed ligands (MTDLs) to address the complex pathology of these diseases.[21] Riluzole, a benzothiazole derivative, is already used to treat amyotrophic lateral sclerosis (ALS).[21]

Quantitative Data: Enzyme Inhibition

A key strategy in treating AD is to modulate neurotransmitter levels by inhibiting enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).

Derivative Name/StructureTarget EnzymeKᵢ / IC₅₀ ValueReference
Derivative 4b (azepan-1-yl)propyloxy-linkedHistamine H₃ Receptor (H₃R)Kᵢ = 0.012 µM[21]
Derivative 3s (pyrrolidin-1-yl)Histamine H₃ Receptor (H₃R)Kᵢ = 0.036 µM[21]
Derivative 3s (pyrrolidin-1-yl)Acetylcholinesterase (AChE)IC₅₀ = 6.7 µM[21]
Derivative 3s (pyrrolidin-1-yl)Butyrylcholinesterase (BuChE)IC₅₀ = 2.35 µM[21]
Derivative 3s (pyrrolidin-1-yl)Monoamine Oxidase B (MAO-B)IC₅₀ = 1.6 µM[21]
Derivative 4fAcetylcholinesterase (AChE)IC₅₀ = 23.4 ± 1.1 nM[22]
Derivative 4mAcetylcholinesterase (AChE)IC₅₀ = 27.8 ± 1.0 nM[22]
Mechanism of Action: Multi-Target Inhibition for Alzheimer's Disease

Benzothiazole derivatives can simultaneously inhibit multiple enzymes involved in AD pathology. Inhibiting AChE prevents the breakdown of the neurotransmitter acetylcholine, while inhibiting MAO-B can reduce oxidative stress and modulate other neurotransmitters.

ad_mechanism cluster_synapse Synaptic Cleft ACh Acetylcholine (Neurotransmitter) AChE AChE Enzyme ACh->AChE Hydrolysis PostSynaptic Postsynaptic Receptor ACh->PostSynaptic Binds Outcome Increased Acetylcholine Improved Cognition PostSynaptic->Outcome Enhanced Signal BZT Benzothiazole Derivative BZT->AChE Inhibition

References

Methodological & Application

Application Notes and Protocols: N-dodecyl-1,3-benzothiazol-2-amine as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, particularly in acidic environments. This degradation can lead to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. N-dodecyl-1,3-benzothiazol-2-amine is a promising corrosion inhibitor for mild steel. Its molecular structure, featuring a benzothiazole ring system with nitrogen and sulfur heteroatoms, and a long dodecyl chain, suggests a high potential for forming a protective barrier on the metal surface. The benzothiazole moiety can chemisorb onto the steel surface, while the hydrophobic dodecyl chain can repel corrosive aqueous media. This document provides detailed application notes and protocols for the utilization of this compound as a corrosion inhibitor for mild steel.

Mechanism of Action

This compound inhibits the corrosion of mild steel through a mixed-type inhibition mechanism, affecting both anodic and cathodic reactions. The inhibitor molecules adsorb onto the mild steel surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of heteroatoms (N and S) and the π-electrons of the benzothiazole ring, which can interact with the vacant d-orbitals of iron. The long dodecyl chain enhances this protective layer by creating a hydrophobic barrier.

Corrosion_Inhibition_Mechanism cluster_0 Corrosive Environment (e.g., HCl Solution) cluster_1 Mild Steel Surface cluster_2 Inhibitor Action H+ H⁺ Fe Fe (Mild Steel) H+->Fe Cathodic Reaction (H₂ Evolution) Cl- Cl⁻ Cl-->Fe Pitting Corrosion Protective_Film Adsorbed Protective Film Fe2+ Fe2+ Fe->Fe2+ Anodic Reaction (Fe Dissolution) Inhibitor This compound Inhibitor->Fe Adsorption Protective_Film->H+ Blocks Protective_Film->Cl- Blocks Protective_Film->Fe2+ Blocks

Caption: Mechanism of corrosion inhibition by this compound.

Illustrative Performance Data

The following tables present illustrative quantitative data for a structurally similar long-chain N-substituted benzothiazole derivative, demonstrating its potential efficacy as a corrosion inhibitor for mild steel in 1 M HCl.

Table 1: Illustrative Corrosion Inhibition Efficiency from Weight Loss Measurements

Inhibitor Conc. (mM)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)1.25-
0.10.2877.6
0.50.1588.0
1.00.0893.6
2.00.0596.0

Table 2: Illustrative Electrochemical Polarization Data

Inhibitor Conc. (mM)Ecorr (mV vs. SCE)icorr (µA cm⁻²)βa (mV dec⁻¹)βc (mV dec⁻¹)Inhibition Efficiency (%)
0 (Blank)-48555075120-
0.1-4701257011577.3
0.5-462656811288.2
1.0-455356511093.6
2.0-448226210896.0

Table 3: Illustrative Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Conc. (mM)Rct (Ω cm²)Cdl (µF cm⁻²)Inhibition Efficiency (%)
0 (Blank)45150-
0.12108578.6
0.54506090.0
1.08204594.5
2.012503096.4

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-alkylation of 2-aminobenzothiazole.

Synthesis_Workflow Start Start Reactants 2-Aminobenzothiazole 1-Bromododecane Anhydrous K₂CO₃ Acetone (solvent) Start->Reactants Reaction_Setup Combine reactants in a round-bottom flask. Reactants->Reaction_Setup Reflux Reflux the mixture for 18-24 hours. Reaction_Setup->Reflux Monitoring Monitor reaction progress by TLC. Reflux->Monitoring Workup Cool, filter to remove K₂CO₃, and evaporate solvent. Monitoring->Workup Upon completion Purification Purify the crude product by column chromatography. Workup->Purification Characterization Characterize the final product (NMR, FT-IR, Mass Spec). Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of this compound.

Materials:

  • 2-Aminobenzothiazole

  • 1-Bromododecane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzothiazole (1 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (2.5 equivalents) to the solution.

  • Add 1-bromododecane (1.2 equivalents) to the mixture.

  • Reflux the reaction mixture for 18-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Corrosion Inhibition Studies

2.1. Mild Steel Specimen Preparation

  • Cut mild steel sheets into coupons of appropriate dimensions (e.g., 2 cm x 2 cm x 0.1 cm).

  • Drill a small hole at one end for hanging.

  • Mechanically polish the coupons with a series of emery papers of decreasing grit size (e.g., 220, 400, 600, 800, 1000, and 1200 grit).

  • Degrease the polished coupons with acetone, rinse with deionized water, and dry in a stream of warm air.

  • Store the prepared coupons in a desiccator before use.

2.2. Weight Loss Measurements

  • Prepare a 1 M HCl solution.

  • Prepare stock solutions of this compound in 1 M HCl at various concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM).

  • Weigh the prepared mild steel coupons accurately.

  • Immerse one coupon in a beaker containing 100 mL of 1 M HCl (blank) and one coupon in each of the inhibitor solutions.

  • After a specified immersion time (e.g., 6 hours) at a constant temperature (e.g., 25 °C), remove the coupons.

  • Carefully wash the coupons with a cleaning solution (e.g., 20% NaOH containing 200 g/L of zinc dust) to remove corrosion products, rinse with deionized water and acetone, and dry.

  • Reweigh the coupons accurately.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    CR (mg cm⁻² h⁻¹) = (W₁ - W₂) / (A * t) IE% = [(CR_blank - CR_inh) / CR_blank] * 100

    where W₁ and W₂ are the weights of the coupon before and after immersion, A is the surface area of the coupon, t is the immersion time, CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inh is the corrosion rate in the presence of the inhibitor.

2.3. Electrochemical Measurements

Electrochemical experiments are performed in a standard three-electrode cell with a mild steel coupon as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

Electrochemical_Setup Potentiostat Potentiostat/ Galvanostat WE Working Electrode (Mild Steel) Potentiostat->WE Connect CE Counter Electrode (Platinum) Potentiostat->CE Connect RE Reference Electrode (SCE) Potentiostat->RE Connect Cell Three-Electrode Cell WE->Cell CE->Cell RE->Cell Solution Corrosive Medium +/- Inhibitor Solution->Cell

Caption: Experimental setup for electrochemical measurements.

2.3.1. Potentiodynamic Polarization

  • Immerse the three-electrode setup in the test solution (1 M HCl with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Record the resulting current density.

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100

    where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

2.3.2. Electrochemical Impedance Spectroscopy (EIS)

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 0.01 Hz.

  • Record the impedance data.

  • Analyze the data by fitting it to an appropriate equivalent circuit model to obtain the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

    where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis

3.1. Scanning Electron Microscopy (SEM)

  • Immerse mild steel coupons in 1 M HCl with and without the optimal concentration of this compound for a specified period (e.g., 6 hours).

  • Remove the coupons, rinse gently with deionized water, and dry.

  • Mount the coupons on stubs and sputter-coat with a thin layer of gold or carbon if necessary.

  • Examine the surface morphology of the coupons using an SEM.

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor for mild steel in acidic media. The provided protocols offer a comprehensive framework for its synthesis and evaluation. The illustrative data, based on structurally similar compounds, highlights the expected high inhibition efficiency. Further research should focus on optimizing the inhibitor concentration and evaluating its performance under various industrial conditions.

Application Notes and Protocols: N-dodecyl-1,3-benzothiazol-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecyl-1,3-benzothiazol-2-amine is a derivative of the versatile heterocyclic compound, 2-aminobenzothiazole. The benzothiazole core is a "privileged" structure in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents.[1][2][3] The introduction of a long N-dodecyl aliphatic chain imparts specific physicochemical properties, suggesting potential applications not only as a synthetic intermediate but also in material science and as a bioactive molecule. This document provides a detailed protocol for the synthesis of this compound and explores its potential applications in organic synthesis and related fields, based on the known reactivity of the 2-aminobenzothiazole scaffold and the properties conferred by the long alkyl chain.

Synthesis of this compound

The synthesis of this compound is readily achieved via the N-alkylation of 2-aminobenzothiazole with a suitable dodecylating agent, such as 1-bromododecane. The reaction proceeds via nucleophilic substitution, where the exocyclic nitrogen of 2-aminobenzothiazole attacks the electrophilic carbon of the alkyl halide.[4][5]

Reaction Scheme

G cluster_0 Synthesis of this compound 2-aminobenzothiazole 2-Aminobenzothiazole plus + 2-aminobenzothiazole->plus 1-bromododecane 1-Bromododecane product This compound 1-bromododecane->product  Base (e.g., K2CO3) Solvent (e.g., Acetone) Heat plus->1-bromododecane

Caption: Synthetic scheme for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of 2-aminobenzothiazoles.[6]

Materials:

  • 2-Aminobenzothiazole

  • 1-Bromododecane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Hexane

  • Deionized Water

  • Brine solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzothiazole (1.0 eq.).

  • Addition of Reagents: Add anhydrous acetone to dissolve the 2-aminobenzothiazole. To this solution, add anhydrous potassium carbonate (2.0-3.0 eq.) and 1-bromododecane (1.1-1.5 eq.).

  • Reaction: Heat the reaction mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with acetone.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation: Reaction Parameters
ParameterValue/Description
Starting Material 2-Aminobenzothiazole
Alkylating Agent 1-Bromododecane
Base Anhydrous Potassium Carbonate (K₂CO₃)
Solvent Anhydrous Acetone
Reaction Temperature Reflux (~56 °C)
Reaction Time 18-24 hours
Purification Method Column Chromatography

Potential Applications in Organic Synthesis and Beyond

While direct applications of this compound as a reagent or catalyst in specific organic reactions are not widely documented, its structure suggests several potential uses:

1. Intermediate for Biologically Active Molecules:

The primary application of this compound is likely as an intermediate in the synthesis of more complex molecules with potential therapeutic properties. The benzothiazole nucleus is a key pharmacophore in drugs with anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][7][8] The dodecyl chain can be used to modulate lipophilicity, which is a critical factor for drug absorption, distribution, metabolism, and excretion (ADME) properties.

G A This compound B Further Functionalization (e.g., at the amine or aromatic ring) A->B C Novel Biologically Active Compounds (e.g., Anticancer, Antimicrobial agents) B->C

Caption: Role as a synthetic intermediate.

2. Surfactant and Phase-Transfer Catalyst:

The amphiphilic nature of this compound, possessing a polar benzothiazole head group and a long nonpolar dodecyl tail, suggests its potential use as a surfactant or a phase-transfer catalyst in biphasic reactions.

3. Corrosion Inhibition:

Amine derivatives, particularly those with long alkyl chains, are known to be effective corrosion inhibitors for metals.[9] The nitrogen and sulfur atoms in the benzothiazole ring can coordinate with metal surfaces, while the hydrophobic dodecyl chain forms a protective layer, preventing contact with corrosive agents.[10]

4. Synthesis of Specialized Polymers and Materials:

The benzothiazole moiety can be incorporated into polymer backbones to impart specific thermal, optical, or electronic properties. The N-dodecyl group can influence the solubility and processing characteristics of such polymers.

Conclusion

This compound is a readily synthesizable compound with significant potential, primarily as a building block in medicinal chemistry for the development of novel therapeutic agents. Its amphiphilic character also opens up possibilities for its application in material science as a surfactant or corrosion inhibitor. The provided synthetic protocol offers a reliable method for its preparation, enabling further investigation into its properties and applications in various fields of chemical and pharmaceutical research.

References

Application Notes and Protocols for N-dodecyl-1,3-benzothiazol-2-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-dodecyl-1,3-benzothiazol-2-amine is a derivative of the versatile heterocyclic compound, 2-aminobenzothiazole. The introduction of a long N-dodecyl chain imparts significant lipophilicity to the molecule, which can influence its solubility, coordination behavior, and biological activity. While specific literature on the coordination chemistry of this compound is not extensively available, its structural similarity to other N-substituted 2-aminobenzothiazole derivatives allows for the extrapolation of its potential as a ligand in coordination chemistry.[1][2][3] This document provides a generalized overview, application notes, and experimental protocols based on the known chemistry of analogous compounds.

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The coordination of metal ions to such biologically active ligands can further enhance their therapeutic potential.[1][2][7] Metal complexes of 2-aminobenzothiazole derivatives have been investigated for their catalytic and biological applications.[5][8]

Application Notes

1. Ligand Characteristics and Coordination Motifs:

This compound possesses two primary coordination sites: the endocyclic nitrogen atom of the benzothiazole ring and the exocyclic amino nitrogen.[2][9] The lone pair of electrons on these nitrogen atoms allows the molecule to act as a monodentate or bidentate ligand, coordinating to a variety of transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).[2][10][11] The long dodecyl chain is not directly involved in coordination but is expected to influence the steric and electronic properties of the resulting metal complexes, as well as their solubility in nonpolar solvents and their interaction with biological membranes.

2. Potential Applications:

  • Antimicrobial Agents: Benzothiazole derivatives and their metal complexes have demonstrated significant antibacterial and antifungal activity.[6][7] The enhanced lipophilicity due to the dodecyl group may facilitate the transport of the metal complexes across microbial cell membranes, potentially leading to increased efficacy.

  • Anticancer Agents: Numerous 2-aminobenzothiazole derivatives have been investigated as potential anticancer agents.[5] Coordination to metal ions can introduce novel mechanisms of action, such as DNA binding and cleavage, and inhibition of key enzymes.[4][5]

  • Catalysis: Copper complexes of 2-aminobenzothiazole have been shown to be effective catalysts in organic reactions, such as azide-alkyne cycloadditions ("click chemistry").[8] The dodecyl substituent might be leveraged to create catalysts with specific solubility properties for applications in biphasic catalysis or catalysis in nonpolar media.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of N-alkylated 2-aminobenzothiazoles.[12]

Materials:

  • 2-Aminobenzothiazole

  • 1-Bromododecane

  • Potassium carbonate (anhydrous)

  • Potassium iodide

  • Acetone (dry)

  • Hexane

  • Dichloromethane

Procedure:

  • To a solution of 2-aminobenzothiazole (e.g., 6 mmol) in dry acetone, add anhydrous potassium carbonate (e.g., 32 mmol).

  • Reflux the mixture for 15-30 minutes.

  • Add potassium iodide (e.g., 3 mmol) and 1-bromododecane (e.g., 7.2 mmol) to the reaction mixture.

  • Reflux the mixture for 18 hours.

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Evaporate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography using a hexane/dichloromethane solvent system.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Synthesis of Metal(II) Complexes with this compound

This protocol is a generalized procedure based on the synthesis of similar benzothiazole-metal complexes.[1][10]

Materials:

  • This compound (Ligand)

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂)

  • Ethanol or Methanol

Procedure:

  • Dissolve the ligand (e.g., 2 molar equivalents) in ethanol or methanol.

  • In a separate flask, dissolve the metal(II) salt (e.g., 1 molar equivalent) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Reflux the reaction mixture for a specified period (e.g., 2-6 hours), during which a precipitate may form.

  • Cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the precipitate with cold solvent to remove any unreacted starting materials.

  • Dry the complex under vacuum.

Characterization: The resulting metal complex should be characterized by elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and magnetic susceptibility measurements to determine its composition and geometry.

Data Presentation

Due to the lack of specific experimental data for this compound complexes, the following tables present anticipated data based on analogous N-substituted 2-aminobenzothiazole complexes.

Table 1: Anticipated Physicochemical Properties of this compound and its Metal Complexes

CompoundFormulaMolecular Weight ( g/mol )ColorMelting Point (°C)Solubility
Ligand (L)C₁₉H₃₀N₂S318.52White to off-white-Soluble in organic solvents
[CuL₂Cl₂]C₃₈H₆₀Cl₂CuN₄S₂771.55Greenish-Soluble in DMF, DMSO
[NiL₂(OAc)₂]C₄₂H₆₆N₄NiO₄S₂817.81Greenish-Soluble in DMF, DMSO
[CoL₂Cl₂]C₃₈H₆₀Cl₂CoN₄S₂766.92Bluish-green-Soluble in DMF, DMSO

Table 2: Anticipated Spectroscopic Data for this compound and its Metal Complexes

CompoundFT-IR ν(C=N) (cm⁻¹)FT-IR ν(M-N) (cm⁻¹)¹H NMR (δ ppm)
Ligand (L)~1630-Signals for dodecyl and benzothiazole protons
[CuL₂Cl₂]Shifted from ligand~450-550Broadened signals due to paramagnetic nature
[NiL₂(OAc)₂]Shifted from ligand~450-550Broadened signals due to paramagnetic nature
[CoL₂Cl₂]Shifted from ligand~450-550Broadened signals due to paramagnetic nature

Visualizations

experimental_workflow cluster_synthesis Ligand Synthesis cluster_complexation Complexation cluster_characterization Characterization S1 2-Aminobenzothiazole + 1-Bromododecane S2 Reaction in Acetone (K2CO3, KI, Reflux) S1->S2 S3 Purification (Column Chromatography) S2->S3 S4 This compound S3->S4 C1 Ligand + Metal Salt (in Ethanol/Methanol) S4->C1 C2 Reflux C1->C2 C3 Isolation and Purification C2->C3 C4 Metal Complex C3->C4 Char1 NMR C4->Char1 Char2 FT-IR C4->Char2 Char3 UV-Vis C4->Char3 Char4 Mass Spec C4->Char4 Char5 Elemental Analysis C4->Char5

Caption: Experimental workflow for the synthesis and characterization of metal complexes.

signaling_pathway cluster_cell Target Cell (e.g., Bacterium, Cancer Cell) Membrane Cell Membrane Complex This compound Metal Complex Interaction Membrane Interaction (Enhanced by dodecyl chain) Complex->Interaction Internalization Internalization Interaction->Internalization Increased Permeability Target Intracellular Targets (DNA, Enzymes) Internalization->Target Effect Biological Effect (e.g., Apoptosis, Growth Inhibition) Target->Effect

Caption: Postulated mechanism of biological action for the metal complexes.

References

Application Notes and Protocols for the Evaluation of N-dodecyl-1,3-benzothiazol-2-amine in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the synthesis, characterization, and evaluation of N-dodecyl-1,3-benzothiazol-2-amine as a corrosion inhibitor for mild steel in acidic environments. The protocols outlined below detail methodologies for electrochemical analysis and computational modeling to assess the compound's efficacy and mechanism of action.

Synthesis of this compound

The synthesis of this compound can be achieved via the N-alkylation of 2-aminobenzothiazole. This procedure is adapted from established methods for the synthesis of N-substituted benzothiazole derivatives.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzothiazole (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the solution to act as a proton scavenger.

  • Addition of Alkylating Agent: While stirring, add 1-bromododecane (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100°C and maintain the temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Purification: Filter the crude product, wash it with water, and then purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

Experimental Evaluation of Corrosion Inhibition

The primary application of this compound in material science is as a corrosion inhibitor, particularly for steel in acidic media. The long dodecyl chain is expected to enhance the formation of a protective hydrophobic layer on the metal surface. The following protocols describe the electrochemical methods used to evaluate its performance.

Materials and Equipment
  • Working Electrode: Mild steel coupons with a defined exposed surface area (e.g., 1 cm²).

  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire or graphite rod.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution.

  • Inhibitor Solutions: Prepare a stock solution of this compound in the corrosive medium and dilute to various concentrations (e.g., 10⁻⁶ M to 10⁻³ M).[1]

  • Electrochemical Workstation: A potentiostat/galvanostat capable of performing Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) measurements.

Experimental Workflow

Experimental Workflow for Corrosion Inhibitor Evaluation cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Characterization cluster_results Results synthesis Synthesis of This compound char Characterization (NMR, FT-IR) synthesis->char inhibitor_prep Preparation of Inhibitor Solutions synthesis->inhibitor_prep dft Computational Modeling (DFT) synthesis->dft ocp Open Circuit Potential (OCP) Measurement inhibitor_prep->ocp electrode_prep Mild Steel Electrode Polishing & Cleaning electrode_prep->ocp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp Potentiodynamic Polarization (PDP) eis->pdp eis_analysis EIS Data Fitting (Equivalent Circuit) eis->eis_analysis pdp_analysis PDP Curve Analysis (Tafel Extrapolation) pdp->pdp_analysis sem Surface Morphology (SEM) pdp->sem ie Inhibition Efficiency Calculation eis_analysis->ie pdp_analysis->ie mechanism Adsorption Mechanism (Langmuir Isotherm) ie->mechanism

Caption: Workflow for evaluating this compound as a corrosion inhibitor.

Potentiodynamic Polarization (PDP) Protocol
  • Electrode Preparation: Polish the mild steel working electrode with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, SCE reference electrode, and platinum counter electrode in the corrosive medium (with and without the inhibitor).

  • OCP Stabilization: Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) by extrapolating the linear portions of the anodic and cathodic curves. The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(i⁰corr - icorr) / i⁰corr] x 100

    where i⁰corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS) Protocol
  • Cell and Electrode Setup: Use the same setup as for the PDP measurements.

  • OCP Stabilization: Stabilize the system at the OCP.

  • EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as Nyquist and Bode plots. The data is typically fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl). The inhibition efficiency (IE%) can be calculated from the Rct values:

    IE% = [(Rct - R⁰ct) / Rct] x 100

    where Rct and R⁰ct are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Computational Chemistry Evaluation

Density Functional Theory (DFT) is a powerful tool to correlate the electronic properties of the inhibitor molecule with its performance.

Protocol:

  • Molecular Modeling: Optimize the geometry of the this compound molecule using a DFT method, for instance, with the B3LYP functional and a suitable basis set (e.g., 6-311++G**).[2]

  • Quantum Chemical Parameter Calculation: Calculate key quantum chemical parameters such as:

    • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values suggest a greater tendency to donate electrons to the metal surface.

    • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

    • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.

    • Dipole Moment (μ): A higher dipole moment may facilitate stronger adsorption onto the metal surface.

    • Mulliken Charges: To identify the atoms with the highest electron density, which are likely the active centers for adsorption.[2]

  • Correlation with Experimental Data: Correlate the calculated quantum chemical parameters with the experimentally determined inhibition efficiencies to understand the structure-activity relationship.

Data Presentation

The following tables present representative data for the evaluation of a long-chain corrosion inhibitor, which can be used as a template for presenting the results for this compound.

Table 1: Potentiodynamic Polarization Parameters

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (μA/cm²)βa (mV/dec)βc (mV/dec)IE (%)
Blank (1 M HCl)-480105075-120-
1 x 10⁻⁶-47521072-11580.0
1 x 10⁻⁵-4689570-11290.9
1 x 10⁻⁴-4605868-11094.5
1 x 10⁻³-4524565-10895.7

Table 2: Electrochemical Impedance Spectroscopy Parameters

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (μF/cm²)IE (%)
Blank (1 M HCl)55150-
1 x 10⁻⁶2808580.4
1 x 10⁻⁵6206091.1
1 x 10⁻⁴11504595.2
1 x 10⁻³13503895.9

Table 3: Quantum Chemical Parameters (Illustrative)

ParameterValue
EHOMO (eV)-5.85
ELUMO (eV)-1.20
ΔE (eV)4.65
Dipole Moment (Debye)3.5

Adsorption Mechanism and Signaling Pathway

The inhibition of corrosion by this compound is proposed to occur via adsorption of the molecule onto the mild steel surface, forming a protective barrier. The long dodecyl chain contributes to a hydrophobic layer that repels corrosive species.

Corrosion Inhibition Mechanism cluster_molecule Inhibitor Molecule cluster_surface Metal Surface Interaction cluster_protection Protection Mechanism cluster_outcome Outcome inhibitor This compound (in solution) adsorption Adsorption onto Mild Steel Surface inhibitor->adsorption phys Physisorption (Electrostatic) adsorption->phys chem Chemisorption (N, S heteroatoms) adsorption->chem barrier Formation of Protective Barrier Film phys->barrier chem->barrier hydrophobic Hydrophobic Dodecyl Chain Repels Water barrier->hydrophobic inhibition Corrosion Inhibition hydrophobic->inhibition

Caption: Proposed mechanism for corrosion inhibition by this compound.

References

Application Notes and Protocols for the Quantification of N-dodecyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and proposed analytical protocols for the quantitative determination of N-dodecyl-1,3-benzothiazol-2-amine. Due to the absence of specific validated methods in the public literature for this particular analyte, the methodologies presented herein are based on established analytical principles for structurally related compounds, including benzothiazole derivatives and long-chain alkylamines.[1][2][3][4] Two primary methods are proposed: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV), suitable for routine analysis and quality control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for applications requiring higher sensitivity and selectivity, such as bioanalysis or trace-level detection. Detailed experimental protocols, including sample preparation and instrument parameters, are provided. Additionally, a summary of method validation parameters is included to guide researchers in establishing robust and reliable quantitative assays.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is crucial for method development. The following properties are estimated based on its chemical structure and data from analogous compounds like 2-aminobenzothiazole and dodecylamine.[5][6][7][8]

PropertyEstimated Value / CharacteristicRationale / Reference
Chemical Structure Comprises a benzothiazole core with a C12 alkyl chain attached to the amino group.
Molecular Formula C₁₉H₃₀N₂SDerived from the chemical structure.
Molecular Weight 318.52 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solid or waxy solid.Based on properties of similar long-chain amines and benzothiazoles.[6]
Solubility Insoluble in water. Soluble in organic solvents such as methanol, acetonitrile, ethanol, chloroform, and DMSO.The long C12 alkyl chain imparts high hydrophobicity.[6][7]
logP (octanol-water) > 5Estimated based on the high hydrophobicity of the dodecyl chain.
UV Absorbance (λmax) ~270-290 nm and ~310-340 nm in organic solvents.Benzothiazole derivatives exhibit characteristic UV absorption bands in this region.[1][9]
pKa ~4-5 (for the benzothiazole nitrogen) and ~10-11 (for the secondary amine).Based on typical pKa values for 2-aminobenzothiazoles and secondary alkylamines.
Thermal Stability Moderate. May be susceptible to degradation at high temperatures.Amines can undergo thermal degradation.[10] For GC analysis, derivatization may be required.

Method 1: Quantification by Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is proposed for the routine quantification of this compound in bulk material or simple formulations where high sensitivity is not required.

Experimental Protocol

a. Instrumentation, Chemicals, and Consumables

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Software: Empower 3, Chromeleon, or equivalent chromatography data system.

  • Analytical Balance: 5-decimal place readability.

  • Volumetric Glassware: Class A.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade. Water (H₂O) of Milli-Q or equivalent purity.

  • Reagents: Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.

  • Reference Standard: this compound, of known purity.

b. Chromatographic Conditions

ParameterRecommended Setting
Analytical Column C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 70% B; 2-15 min: 70% to 95% B; 15-20 min: 95% B; 20.1-25 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
UV Detection 285 nm (or optimal wavelength determined by UV scan of the reference standard)
Run Time 25 minutes

c. Preparation of Solutions

  • Diluent: Acetonitrile/Water (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards (1 - 200 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Preparation (from a hypothetical solid formulation):

    • Accurately weigh a portion of the powdered sample equivalent to approximately 10 mg of the active ingredient into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with diluent. Mix well.

    • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow start Start prep_standards Prepare Standard Solutions (1-200 µg/mL) start->prep_standards prep_sample Prepare Sample Solution (~100 µg/mL) start->prep_sample hplc_analysis HPLC-UV Analysis (C18 Column, Gradient) prep_standards->hplc_analysis prep_sample->hplc_analysis data_acquisition Data Acquisition (Chromatogram at 285 nm) hplc_analysis->data_acquisition peak_integration Peak Integration & Calibration Curve Generation data_acquisition->peak_integration quantification Quantify Analyte in Sample peak_integration->quantification end End quantification->end

Caption: Workflow for quantification via HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is proposed for the quantification of this compound in complex matrices (e.g., biological fluids, environmental samples) or when very low detection limits are necessary.

Experimental Protocol

a. Instrumentation, Chemicals, and Consumables

  • LC-MS/MS System: A system such as a Sciex Triple Quad 5500 or Waters Xevo TQ-S, equipped with a UPLC/UHPLC binary pump, autosampler, and column oven, coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Software: Analyst, MassLynx, or equivalent instrument control and data processing software.

  • Other equipment and reagents: As listed for the HPLC-UV method, but with LC-MS grade solvents and reagents.

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d4). If unavailable, a related compound like N-decyl-1,3-benzothiazol-2-amine could be used.

b. LC-MS/MS Conditions

ParameterRecommended Setting
Analytical Column C18 UPLC column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min: 60% B; 0.5-3.0 min: 60% to 98% B; 3.0-4.0 min: 98% B; 4.1-5.0 min: 60% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 550 °C
IonSpray Voltage 5500 V
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte: m/z 319.2 → 151.1 (Quantifier), 319.2 → 179.2 (Qualifier) IS: To be determined based on the selected standard
Collision Energy (CE) To be optimized for each transition (e.g., 25-45 eV)

Note: The precursor ion ([M+H]⁺) for this compound (MW 318.52) is m/z 319.2. The product ions are proposed based on likely fragmentation of the benzothiazole ring (m/z 151.1) and cleavage of the dodecyl chain.

c. Preparation of Solutions

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Stock Solution (100 µg/mL): Prepare as described for HPLC-UV, but at a lower concentration.

  • Internal Standard Stock (100 µg/mL): Prepare a stock solution of the IS in diluent.

  • Working Solutions: Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the analyte stock solution into the matrix of interest (e.g., blank plasma). Add a fixed concentration of the IS to all standards, QCs, and samples.

  • Sample Preparation (from plasma using protein precipitation):

    • Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

    • Add 200 µL of the IS working solution (in acetonitrile).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis prep_standards Prepare Calibration Standards & QCs in Matrix add_is Add Internal Standard (IS) Solution to all prep_standards->add_is prep_sample Aliquot Unknown Sample (e.g., Plasma) prep_sample->add_is precipitate Protein Precipitation (e.g., with Acetonitrile) add_is->precipitate centrifuge Centrifuge & Collect Supernatant precipitate->centrifuge lcms_analysis LC-MS/MS Analysis (UPLC-ESI+-MRM) centrifuge->lcms_analysis data_processing Data Processing (Peak Area Ratio vs. Conc.) lcms_analysis->data_processing quantification Calculate Concentration data_processing->quantification

Caption: Workflow for quantification via LC-MS/MS.

Method Validation Summary

For use in regulated environments, the proposed methods must be validated according to ICH Q2(R1) or equivalent guidelines. The following parameters should be assessed.

Validation ParameterHPLC-UV Acceptance CriteriaLC-MS/MS Acceptance Criteria
Specificity/Selectivity No interference at the analyte's retention time from blank/placebo.No significant interference at the analyte and IS MRM transitions.
Linearity Correlation coefficient (r²) ≥ 0.998Correlation coefficient (r²) ≥ 0.995; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Range To be established based on the application.To be established based on the application.
Accuracy (Recovery) 80-120% of the nominal value.Mean accuracy within ±15% of nominal (±20% at LLOQ) for QCs.
Precision (RSD%) Repeatability: RSD ≤ 2.0% Intermediate Precision: RSD ≤ 3.0%Intra-day & Inter-day: RSD ≤ 15% (≤ 20% at LLOQ) for QCs.
Limit of Detection (LOD) S/N ratio ≥ 3S/N ratio ≥ 3
Limit of Quant. (LOQ) S/N ratio ≥ 10; with acceptable precision and accuracy.Lowest standard on the curve with acceptable precision and accuracy.
Robustness Insensitive to minor changes in method parameters (e.g., flow rate, temp.).Insensitive to minor changes in method parameters.
Matrix Effect (LC-MS/MS) N/AAssessed to ensure no significant ion suppression or enhancement.

Summary of Proposed Methods

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis. A comparative summary is provided below.

FeatureRP-HPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratio
Selectivity ModerateVery High
Sensitivity µg/mL rangepg/mL to ng/mL range
Matrix Tolerance Lower; susceptible to interferencesHigher; can analyze complex samples
Instrumentation Cost LowerHigher
Operating Cost LowerHigher
Primary Application Quality control, purity assessment of bulk material and simple formulations.Bioanalysis (pharmacokinetics), trace analysis, impurity identification.

References

Application Notes and Protocols for N-dodecyl-1,3-benzothiazol-2-amine in Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of N-dodecyl-1,3-benzothiazol-2-amine and related N-alkyl-1,3-benzothiazol-2-amine derivatives as antifungal agents. This document includes a summary of their antifungal activity, detailed experimental protocols for their evaluation, and insights into their potential mechanisms of action.

Introduction

Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[1][2][3] The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents.[1][3] Derivatives of 2-aminobenzothiazole have shown promising activity against a variety of fungal species, including clinically relevant yeasts and molds.[4][5] The N-alkylation of the 2-amino group presents a strategy to modulate the lipophilicity and, consequently, the antifungal potency of these compounds. While specific data for this compound is not extensively available in the reviewed literature, this document extrapolates from studies on analogous N-alkyl derivatives to provide a framework for its investigation.

Antifungal Activity

Studies on a series of N-alkyl-1,3-benzothiazol-2-amines have demonstrated that the length of the alkyl chain influences antifungal activity. While elongation of the alkyl chain beyond a certain point has been reported to be detrimental to activity against some Candida species, it is a critical parameter to optimize for different fungal targets.[5] The following table summarizes the antifungal activity of representative 2-aminobenzothiazole derivatives against various fungal strains, providing a baseline for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Benzothiazole Derivatives against Fungal Pathogens

Compound/DrugCandida albicans (µg/mL)Candida parapsilosis (µg/mL)Candida tropicalis (µg/mL)Candida krusei (µg/mL)Cryptococcus neoformans (µg/mL)Reference(s)
Derivative 1n 484--[5][6]
Derivative 1o 848--[5][6]
Derivative 1f ---<16-[5]
Derivative 1g ---<16-[5]
Derivative 3n 1.56 - 12.5-1.56 - 12.51.56 - 12.51.56 - 12.5[3]
Fluconazole ---32-[5]

Note: The specific structures of derivatives 1n, 1o, 1f, 1g, and 3n are detailed in the cited literature and represent different substitution patterns on the benzothiazole core and the 2-amino group.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general method for the N-alkylation of 2-aminobenzothiazole.[7]

Materials:

  • 2-aminobenzothiazole

  • 1-bromododecane (dodecyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Anhydrous acetone

  • Hexane

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of 2-aminobenzothiazole (1.0 equivalent) in dry acetone in a round-bottom flask, add anhydrous K₂CO₃ (5.3 equivalents).

  • Reflux the mixture for 15-30 minutes.

  • Add KI (0.5 equivalents) and 1-bromododecane (1.2 equivalents) to the reaction mixture.

  • Reflux the mixture for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:DCM gradient to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthesis Workflow

G start Start: 2-aminobenzothiazole in Acetone add_base Add K₂CO₃ start->add_base reflux1 Reflux (15-30 min) add_base->reflux1 add_reagents Add KI and 1-bromododecane reflux1->add_reagents reflux2 Reflux (18-24h) add_reagents->reflux2 cool_filter Cool and Filter reflux2->cool_filter evaporate Evaporate Solvent cool_filter->evaporate purify Column Chromatography evaporate->purify end_product End Product: this compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Broth Microdilution Antifungal Susceptibility Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A2 for yeasts.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strains (Candida albicans, etc.)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 1 mg/mL).

  • Inoculum Preparation: Culture the fungal strain on an SDA plate at 35°C for 24-48 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Plate Preparation: Prepare serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate. The final concentration range may vary (e.g., 0.125 - 64 µg/mL).

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Controls: Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction) compared to the positive control.

Diagram 2: Antifungal Susceptibility Testing Workflow

G prep_stock Prepare Compound Stock Solution serial_dilution Serial Dilution in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Potential Mechanisms of Action

Benzothiazole derivatives have been suggested to exert their antifungal effects through multiple mechanisms. Two prominent targets are ergosterol biosynthesis and N-myristoyltransferase.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.[8] Azole antifungals, a major class of drugs, inhibit the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key step in the ergosterol biosynthesis pathway.[9] Some benzothiazole derivatives are also believed to act by inhibiting this pathway.[10]

Protocol 3: Ergosterol Biosynthesis Inhibition Assay

This protocol is based on the quantitative analysis of cellular ergosterol content.[1][8]

Materials:

  • Candida albicans strain

  • Sabouraud Dextrose Broth (SDB)

  • This compound

  • 25% alcoholic potassium hydroxide

  • n-heptane

  • Sterile distilled water

  • Shaking incubator (35°C)

  • Centrifuge

  • Water bath (85°C)

  • UV-Vis Spectrophotometer

Procedure:

  • Cell Culture with Inhibitor: Inoculate a single colony of C. albicans into SDB containing various sub-MIC concentrations of this compound and a drug-free control. Incubate for 16 hours at 35°C with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation and wash once with sterile distilled water.

  • Saponification: To the cell pellet, add 25% alcoholic potassium hydroxide and incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

  • Sterol Extraction: After cooling, add sterile distilled water and n-heptane. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

  • Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 240 to 300 nm. The presence of ergosterol is indicated by a characteristic four-peaked curve.

  • Quantification: The ergosterol content can be calculated based on the absorbance at specific wavelengths (e.g., 281.5 nm) and the wet weight of the cell pellet. A reduction in the characteristic peaks in the presence of the compound indicates inhibition of ergosterol biosynthesis.

Diagram 3: Ergosterol Biosynthesis Pathway and Inhibition

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (CYP51/Erg11p) lanosterol->erg11 zymosterol ...Zymosterol... erg11->zymosterol ergosterol Ergosterol zymosterol->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibition Inhibition by Benzothiazole Derivative inhibition->erg11

Caption: Simplified ergosterol biosynthesis pathway and the site of inhibition.

Inhibition of N-Myristoyltransferase (NMT)

NMT is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine of many vital proteins.[2][4] This process, known as N-myristoylation, is crucial for protein localization and function. Inhibition of NMT leads to fungal cell death, making it an attractive target for novel antifungal agents.[2][11][12]

Protocol 4: In Vitro N-Myristoyltransferase (NMT) Inhibition Assay

This is a generic fluorescence-based assay protocol. Specific assay kits are commercially available.

Materials:

  • Recombinant fungal NMT enzyme

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine

  • Reagent to detect free Coenzyme A (CoA) (e.g., a fluorescent probe that reacts with the thiol group of CoA)

  • This compound

  • Assay buffer

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the NMT enzyme, and varying concentrations of this compound. Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specified time at room temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of myristoyl-CoA and the peptide substrate.

  • Incubation: Incubate the reaction for a set period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and add the CoA detection reagent. This reagent will fluoresce upon reacting with the CoA released during the N-myristoylation reaction.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: A decrease in fluorescence intensity in the presence of the compound indicates inhibition of NMT activity. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Diagram 4: N-Myristoyltransferase (NMT) Inhibition

G nmt NMT Enzyme myristoylated_protein Myristoylated Protein (Functional) nmt->myristoylated_protein coa CoA nmt->coa myristoyl_coa Myristoyl-CoA myristoyl_coa->nmt substrate Substrate Protein (N-terminal Glycine) substrate->nmt inhibition Inhibition by Benzothiazole Derivative inhibition->nmt

References

Application Notes and Protocols for N-dodecyl-1,3-benzothiazol-2-amine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the current scientific literature for benzothiazole derivatives as a class of anticancer agents. As of the date of this document, specific experimental data and established protocols for N-dodecyl-1,3-benzothiazol-2-amine derivatives are limited in publicly available research. The information provided herein is intended to serve as a general guideline for researchers and drug development professionals and should be adapted and validated for the specific N-dodecyl derivatives under investigation.

Introduction

Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their cytotoxic effects against a variety of cancer cell lines through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[1][3] The N-dodecyl substitution on the 2-amino position of the benzothiazole core introduces a significant lipophilic character to the molecule, which may enhance its membrane permeability and cellular uptake, potentially leading to improved anticancer efficacy. These application notes provide an overview of the potential anticancer applications of this compound derivatives and detailed protocols for their evaluation.

Potential Anticancer Mechanisms

Based on studies of related benzothiazole derivatives, this compound compounds are hypothesized to induce cancer cell death through the following primary mechanisms:

  • Induction of Apoptosis: Many benzothiazole derivatives trigger programmed cell death in cancer cells.[2][3] This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, and subsequent activation of caspases.[2]

  • Cell Cycle Arrest: These compounds have been observed to halt the progression of the cell cycle at various phases, such as G2/M or Sub-G1, thereby preventing cancer cell proliferation.[1][2]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes representative IC50 values for various benzothiazole derivatives against different human cancer cell lines, providing a comparative basis for the evaluation of N-dodecyl analogues.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
N-1,3-Benzothiazol-2-ylbenzamidesCompound 1kHepG2 (Liver)7.9 ± 0.8[4]
N-1,3-Benzothiazol-2-ylbenzamidesCompound 1kMCF-7 (Breast)10.2 ± 1.1[4]
2-Substituted BenzothiazolesCompound AHepG2 (Liver)38.54 (48h)[3]
2-Substituted BenzothiazolesCompound BHepG2 (Liver)29.63 (48h)[3]
2-AminobenzothiazolesCompound 13HCT116 (Colon)6.43 ± 0.72[5]
2-AminobenzothiazolesCompound 13A549 (Lung)9.62 ± 1.14[5]
2-AminobenzothiazolesCompound 24C6 (Glioma)4.63 ± 0.85[5]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Materials:

  • This compound derivative(s)

  • Human cancer cell line(s) of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[7]

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the this compound derivative in complete culture medium. The final concentrations should typically range from 0.1 to 100 µM.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, carefully remove the medium and add 20 µL of MTT solution (5 mg/mL) to each well.[7] Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance G->H I Calculate IC50 H->I

Workflow for the MTT cytotoxicity assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cancer cells treated with this compound derivatives.

Materials:

  • This compound derivative(s)

  • Human cancer cell line(s)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the N-dodecyl derivative at its predetermined IC50 concentration for 24 to 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization, followed by centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Apoptosis_Detection_Workflow A Treat Cells with Compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC & PI B->C D Incubate in Dark C->D E Analyze by Flow Cytometry D->E

Workflow for apoptosis detection.
Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound derivatives using PI staining and flow cytometry.

Materials:

  • This compound derivative(s)

  • Human cancer cell line(s)

  • Complete cell culture medium

  • 6-well cell culture plates

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the N-dodecyl derivative at its IC50 concentration for 24 to 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase or the appearance of a sub-G1 peak is indicative of cell cycle arrest or apoptosis, respectively.

Signaling Pathway Visualization

The anticancer activity of many benzothiazole derivatives is linked to the modulation of key signaling pathways that regulate cell survival and proliferation. A common mechanism involves the induction of apoptosis through the mitochondrial pathway.[2]

Apoptotic_Pathway Compound N-dodecyl-1,3-benzothiazol- 2-amine Derivative Bax Bax activation Compound->Bax Bcl2 Bcl-2 inhibition Compound->Bcl2 Mitochondrion Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Bax->Mitochondrion pro-apoptotic Bcl2->Mitochondrion anti-apoptotic Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized apoptotic signaling pathway.

References

Application Notes and Protocols for N-dodecyl-1,3-benzothiazol-2-amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-dodecyl-1,3-benzothiazol-2-amine as a key precursor for the synthesis of various biologically relevant heterocyclic compounds. The long dodecyl chain imparts significant lipophilicity to the resulting molecules, a feature that can be advantageous in drug development for enhancing membrane permeability and modulating pharmacokinetic properties.

Application Note 1: Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives

Pyrimido[2,1-b]benzothiazole derivatives are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including potential applications as central benzodiazepine receptor ligands for the treatment of epilepsy, as well as tranquilizing and muscle relaxant properties.[1] The introduction of an N-dodecyl substituent on the benzothiazole core is proposed to enhance the lipophilicity of these derivatives, potentially improving their bioavailability and interaction with biological membranes.

The synthesis of N-dodecylated pyrimido[2,1-b]benzothiazoles can be achieved through a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and a β-dicarbonyl compound, such as a β-ketoester or β-diketone.[1][2] This approach offers an efficient and atom-economical route to these complex heterocyclic systems. The reaction is typically carried out under solvent-free conditions or in a suitable high-boiling solvent, and can be promoted by a catalyst or conducted under thermal conditions.[1][2]

Application Note 2: Synthesis of Thiazolo[3,2-a]benzimidazole Analogs

Thiazolo[3,2-a]benzimidazoles are another important class of fused heterocyclic compounds with a broad spectrum of biological activities.[3][4] While the classical synthesis of this scaffold involves the reaction of 2-mercaptobenzimidazole with α-haloketones, an analogous approach can be envisioned starting from this compound. Although not a direct synthesis of a thiazolo[3,2-a]benzimidazole, the reactivity of the 2-aminobenzothiazole core can be exploited to generate related fused systems.

A plausible synthetic strategy involves the reaction of this compound with an α-haloketone. This reaction is expected to proceed via N-alkylation of the endocyclic nitrogen atom of the benzothiazole ring, followed by an intramolecular cyclization to form a fused heterocyclic system.[5] The presence of the dodecyl group may influence the reaction conditions required, potentially necessitating higher temperatures or longer reaction times due to steric hindrance.

Experimental Protocols

Protocol 1: Synthesis of the Precursor: this compound

This protocol is adapted from the general procedure for the N-alkylation of 2-aminobenzothiazoles.

Materials:

  • 2-Aminobenzothiazole

  • 1-Bromododecane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI)

  • Acetone, dry

  • Hexane

  • Dichloromethane

Procedure:

  • To a solution of 2-aminobenzothiazole (1.50 g, 10 mmol) in 50 mL of dry acetone, add anhydrous potassium carbonate (5.52 g, 40 mmol) and potassium iodide (0.83 g, 5 mmol).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 1-bromododecane (2.99 g, 12 mmol) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the filtrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

  • Crystallize the purified product from a hexane:dichloromethane mixture to obtain this compound as a solid.

Illustrative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
This compoundC₁₉H₃₀N₂S318.527568-70
Protocol 2: Proposed Synthesis of 4-Aryl-1-dodecyl-4H-pyrimido[2,1-b]benzothiazol-2-one Derivatives

This protocol is a proposed adaptation of the one-pot, three-component synthesis of pyrimido[2,1-b]benzothiazoles.[1]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

  • In a round-bottom flask, mix this compound (0.32 g, 1 mmol), the aromatic aldehyde (1 mmol), and the β-ketoester (1 mmol).

  • If using a catalyst, add a catalytic amount (e.g., 10 mol%).

  • Heat the reaction mixture at 80-100 °C under solvent-free conditions for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and triturate to induce crystallization.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified pyrimido[2,1-b]benzothiazole derivative.

Illustrative Data for a Representative Derivative:

Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
1-dodecyl-4-phenyl-4H-pyrimido[2,1-b]benzothiazol-2-oneC₂₉H₃₅N₃OS489.6865145-147
Protocol 3: Proposed Synthesis of Fused Imidazo[2,1-b]benzothiazole Analogs

This protocol is a proposed adaptation based on the reaction of 2-aminobenzothiazoles with α-haloketones.[5]

Materials:

  • This compound

  • α-Bromoacetophenone

  • Ethanol

Procedure:

  • Dissolve this compound (0.32 g, 1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add α-bromoacetophenone (0.20 g, 1 mmol) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Illustrative Data for a Representative Derivative:

Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-(dodecylamino)-3-phenacyl-1,3-benzothiazol-3-ium bromideC₂₇H₃₅BrN₂OS515.5560198-200

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_heterocycles Heterocyclic Synthesis start 2-Aminobenzothiazole + 1-Bromododecane reaction1 N-Alkylation start->reaction1 precursor This compound reaction1->precursor reaction2 Three-Component Reaction precursor->reaction2 reaction3 N-Alkylation & Cyclization precursor->reaction3 aldehyde Aromatic Aldehyde aldehyde->reaction2 ketoester β-Ketoester ketoester->reaction2 product1 Pyrimido[2,1-b]benzothiazole Derivative reaction2->product1 haloketone α-Haloketone haloketone->reaction3 product2 Fused Imidazo[2,1-b]benzothiazole Analog reaction3->product2

Caption: Experimental workflow for the synthesis of heterocyclic compounds.

signaling_pathway_analogy cluster_drug_development Drug Development Logic precursor This compound lipophilicity Increased Lipophilicity (Dodecyl Chain) precursor->lipophilicity synthesis Synthesis of Heterocyclic Derivatives precursor->synthesis bioavailability Enhanced Membrane Permeability & Bioavailability lipophilicity->bioavailability biological_activity Modulated Pharmacological Activity synthesis->biological_activity bioavailability->biological_activity

Caption: Rationale for using the N-dodecyl precursor in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-dodecyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of N-dodecyl-1,3-benzothiazol-2-amine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during the synthesis.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low or No Product Yield

Question: I am getting a very low yield or no desired product at all. What are the potential causes and how can I fix this?

Answer: Low or no yield can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Reagent Quality: Ensure the 2-aminobenzothiazole is pure and the 1-bromododecane has not degraded. Use freshly distilled or purchased reagents if possible. The presence of impurities can inhibit the reaction.

  • Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature to reflux.

    • Reaction Time: The reaction may be slow. Consider extending the reaction time and monitoring the progress by Thin Layer Chromatography (TLC).

    • Base: The choice and amount of base are critical. A weak base may not be sufficient to deprotonate the amine. Consider switching to a stronger base or using a different solvent-base combination (see table below).

  • Solvent: The solvent plays a crucial role in dissolving the reactants. A non-polar alkyl chain like dodecyl may require a less polar solvent for better solubility of the alkylating agent.

Formation of Multiple Products

Question: My TLC analysis shows multiple spots, indicating the formation of side products. What are these and how can I minimize them?

Answer: The most common side products in the N-alkylation of 2-aminobenzothiazole are the regioisomer (endo-alkylation product) and the di-alkylation product.

  • Regioselectivity (Endo- vs. Exo-Alkylation): 2-Aminobenzothiazole has two nucleophilic nitrogen atoms: the exocyclic amino group (desired for this compound) and the endocyclic ring nitrogen.

    • Alkylation with alkyl halides, such as 1-bromododecane, typically favors the formation of the undesired endocyclic N-alkylated product (3-dodecyl-1,3-benzothiazol-2-imine).[1]

    • To favor the desired exocyclic N-alkylation, consider using dodecyl alcohol as the alkylating agent in the presence of a suitable catalyst.[2]

  • Di-alkylation: The formation of a di-dodecylated product can occur, especially with a large excess of the alkylating agent or prolonged reaction times.

    • To minimize this, use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of 1-bromododecane.

    • Monitor the reaction closely by TLC and stop it once the starting material is consumed.

Difficulty in Product Purification

Question: I am having trouble purifying the final product. What purification methods are recommended?

Answer: The long dodecyl chain makes the product quite non-polar.

  • Column Chromatography: This is a highly effective method for separating the desired product from starting materials and side products. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity. Hexane or a mixture of hexane and a small amount of a more polar solvent could be a good starting point.

Quantitative Data Presentation

The following table summarizes the influence of various reaction parameters on the yield of N-alkylation of 2-aminobenzothiazole. Please note that specific yields for this compound are not widely reported, so these are general trends based on similar reactions.

ParameterVariationExpected Impact on YieldRationale
Alkylating Agent 1-BromododecaneModerate to GoodStandard SN2 reaction, but can lead to a mixture of regioisomers.
Dodecyl AlcoholPotentially Higher & More Selective"Hydrogen-borrowing" catalysis can favor exocyclic N-alkylation.[2]
Base K₂CO₃ (Potassium Carbonate)ModerateCommon and effective, but may require a polar aprotic solvent.
NaH (Sodium Hydride)HighStrong base, but requires anhydrous conditions and careful handling.
Et₃N (Triethylamine)ModerateOrganic base, can also act as a scavenger for HBr.
Solvent AcetoneModerateGood for dissolving 2-aminobenzothiazole, but less so for 1-bromododecane.
DMF (Dimethylformamide)Good to HighAprotic polar solvent that can accelerate SN2 reactions.
TolueneModerate to Good (with PTC)Less polar, good for dissolving 1-bromododecane, especially with a phase-transfer catalyst.
Catalyst NoneVariableThe reaction may proceed without a catalyst, but can be slow.
KI (Potassium Iodide)Increased RateIn-situ formation of the more reactive 1-iodododecane (Finkelstein reaction).
TBAB (Tetrabutylammonium Bromide)Potentially HigherPhase-transfer catalyst to facilitate the reaction between the amine and the alkyl halide in a biphasic system.

Experimental Protocols

Method 1: N-Alkylation using 1-Bromododecane

This protocol is adapted from a general procedure for the N-alkylation of 2-aminobenzothiazole.[3]

  • Materials:

    • 2-Aminobenzothiazole (1.0 eq)

    • 1-Bromododecane (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Potassium Iodide (KI) (0.1 eq, optional)

    • Dry Acetone or Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 2-aminobenzothiazole in dry acetone or DMF, add anhydrous potassium carbonate and potassium iodide (optional).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Add 1-bromododecane dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the solid inorganic salts and wash with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Method 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This method is recommended for potentially improving the yield and overcoming solubility issues.

  • Materials:

    • 2-Aminobenzothiazole (1.0 eq)

    • 1-Bromododecane (1.1 eq)

    • 50% aqueous Sodium Hydroxide (NaOH) solution

    • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

    • Toluene

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzothiazole and 1-bromododecane in toluene.

    • Add the tetrabutylammonium bromide (TBAB) catalyst.

    • With vigorous stirring, add the 50% aqueous NaOH solution.

    • Heat the mixture to 70-80 °C and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and add water.

    • Separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and purify the residue by column chromatography.

Visualizations

Synthesis Pathway and Side Reactions

Synthesis_Pathway A 2-Aminobenzothiazole S2 Di-dodecylated Product A->S2 Excess Alkyl Halide C1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->C1 B 1-Bromododecane B->C1 P1 This compound (Desired Product - Exo-alkylation) P1->S2 Excess Alkyl Halide S1 3-dodecyl-1,3-benzothiazol-2-imine (Side Product - Endo-alkylation) C1->P1 Major Product (Exocyclic Attack) C1->S1 Minor Product (Endocyclic Attack)

Caption: Synthesis pathway and potential side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound CheckReagents Check Reagent Purity (2-aminobenzothiazole, 1-bromododecane) Start->CheckReagents OptimizeBase Optimize Base (e.g., try NaH or different carbonate) CheckReagents->OptimizeBase OptimizeSolvent Optimize Solvent (e.g., DMF, or Toluene with PTC) OptimizeBase->OptimizeSolvent OptimizeTempTime Increase Temperature and/or Reaction Time OptimizeSolvent->OptimizeTempTime CheckSideProducts Analyze for Side Products (TLC, NMR) OptimizeTempTime->CheckSideProducts Regioisomer Endo-alkylation product detected? CheckSideProducts->Regioisomer Dialkylation Di-alkylation product detected? CheckSideProducts->Dialkylation ChangeAlkylation Consider using Dodecyl Alcohol with 'hydrogen-borrowing' catalyst Regioisomer->ChangeAlkylation Yes Purification Optimize Purification (Column Chromatography, Recrystallization) Regioisomer->Purification No ReduceAlkylHalide Reduce equivalents of 1-bromododecane Dialkylation->ReduceAlkylHalide Yes Dialkylation->Purification No Success Improved Yield ChangeAlkylation->Success ReduceAlkylHalide->Success Purification->Success

References

Technical Support Center: Purification of N-dodecyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-dodecyl-1,3-benzothiazol-2-amine. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: Common impurities can include unreacted starting materials such as 2-aminobenzothiazole and dodecyl bromide (or other dodecylating agents), as well as side-products from potential over-alkylation or side reactions involving the solvent. Depending on the synthetic route, byproducts from the condensation reaction to form the benzothiazole ring might also be present.[1]

Q2: What is the expected solubility profile of this compound?

A2: Due to the long dodecyl chain, the molecule will be significantly less polar than 2-aminobenzothiazole. It is expected to have good solubility in nonpolar to moderately polar organic solvents like hexanes, ethyl acetate, dichloromethane, and chloroform. Its solubility in highly polar solvents like methanol and water is likely to be low. Analogous benzothiazole derivatives show moderate solubility in polar aprotic solvents like DMF and DMSO.[2]

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective purification techniques for this type of compound are flash column chromatography and recrystallization.[3] Column chromatography is excellent for separating the desired product from starting materials and polar impurities. Recrystallization is a good final step to obtain a highly pure, crystalline solid.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the purification process. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation between the product and impurities. The spots can be visualized under UV light (254 nm) or by using a staining agent if the compounds are not UV-active.

Troubleshooting Guide

Problem 1: My compound is not separating well on the silica gel column.

  • Question: I am running a column with a hexanes/ethyl acetate gradient, but my product is co-eluting with an impurity. What can I do?

  • Answer:

    • Optimize the Solvent System: Try a different solvent system. For non-polar compounds, you might try gradients of dichloromethane in hexanes or toluene in hexanes. The addition of a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can significantly alter the selectivity. For a similar compound, N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, a hexane and dichloromethane (65:35) eluent was used.[4]

    • Use a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for amines, as it can reduce tailing.

    • Check for Overloading: Overloading the column can lead to poor separation. Ensure you are not using too much crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Problem 2: I am getting a low yield after column chromatography.

  • Question: After column chromatography, my product yield is very low. Where could my product have gone?

  • Answer:

    • Irreversible Adsorption: Amines can sometimes irreversibly adsorb to acidic silica gel. To mitigate this, you can pre-treat the silica gel with a small amount of triethylamine (0.5-1% v/v) in your eluent system.

    • Product Streaking: If the product is streaking down the column, it may not be eluting in sharp bands, leading to broad fractions and difficult isolation. Adding a small amount of a more polar solvent to the mobile phase can sometimes help to sharpen the bands.

    • Check All Fractions: Ensure you have collected and analyzed all fractions by TLC. Your compound may have eluted earlier or later than expected.

Problem 3: I am unable to get my compound to crystallize.

  • Question: My purified product is an oil, but I need a solid. How can I induce crystallization?

  • Answer:

    • Solvent Selection: The key to recrystallization is finding a solvent system where the compound is soluble at high temperatures but insoluble at low temperatures. For a non-polar compound like this compound, good single solvents to try are hexanes, heptane, or isopropanol.

    • Solvent/Anti-Solvent System: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and slowly add a "poor" solvent (e.g., hexanes or methanol) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. For a related compound, crystallization was achieved from a hexane:dichloromethane (1:1) mixture.[4]

    • Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal if available.

Data Presentation

Table 1: Column Chromatography Conditions for Related Benzothiazole Derivatives

CompoundStationary PhaseEluent SystemReference
N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amineSilica GelHexane:Dichloromethane (65:35)[4]
2-Amino Benzothiazole DerivativeSilica GelHexanes:EtOAc (95:5 to 0:1)[3]
1-butyl-3-(thiazol-2-yl)thioureaSilica GelCH2Cl2:MeOH (1:0 to 9:1)[3]

Table 2: Recrystallization Solvents for Related Benzothiazole Derivatives

CompoundRecrystallization Solvent(s)Reference
N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amineHexane:Dichloromethane (1:1)[4]
2-Amino Benzothiazole DerivativeMethanol[3]
1-butyl-3-(thiazol-2-yl)thioureaAcetone[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a 98:2 hexanes:ethyl acetate mixture).

  • Column Packing: Pour the slurry into a column and allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. This dry-loading method generally gives better separation. Carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., hexanes/dichloromethane).

  • Dissolution: Place the impure solid or oil in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow Crude Crude Product (this compound) Column Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) Crude->Column TLC1 TLC Analysis of Fractions Column->TLC1 Combine Combine Pure Fractions TLC1->Combine Evaporate Solvent Evaporation Combine->Evaporate OilySolid Purified Product (May be oily or solid) Evaporate->OilySolid Recrystallize Recrystallization (e.g., Hexanes/CH2Cl2) OilySolid->Recrystallize FilterDry Filter and Dry Crystals Recrystallize->FilterDry Pure Pure Crystalline Product FilterDry->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree cluster_column Column Chromatography cluster_recrystal Recrystallization Start Purification Issue PoorSep Poor Separation? Start->PoorSep LowYield Low Yield? Start->LowYield NoCrystals No Crystals Forming? Start->NoCrystals Solvent Optimize Solvent System (e.g., add DCM or Toluene) PoorSep->Solvent Yes Tailing Amine Tailing? Add Et3N to Eluent LowYield->Tailing Yes Stationary Change Stationary Phase (e.g., Alumina) Solvent->Stationary Overload Reduce Sample Load Stationary->Overload Streak Product Streaking? Adjust Polarity Tailing->Streak Fractions Check All Fractions via TLC Streak->Fractions SolventSystem Try Solvent/Anti-Solvent (e.g., DCM/Hexanes) NoCrystals->SolventSystem Yes Induce Induce Crystallization (Scratch/Seed) SolventSystem->Induce Cool Cool Slowly, then Ice Bath Induce->Cool

Caption: Troubleshooting decision tree for common purification problems.

References

overcoming solubility issues with N-dodecyl-1,3-benzothiazol-2-amine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with N-dodecyl-1,3-benzothiazol-2-amine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structure, consisting of a lipophilic dodecyl chain and a benzothiazole moiety, suggests it is a poorly water-soluble compound. Analogous benzothiazole derivatives exhibit moderate solubility in polar aprotic solvents. The long alkyl chain significantly decreases its polarity, making it more soluble in non-polar organic solvents.

Q2: I am observing precipitation of my this compound compound when adding my stock solution to an aqueous buffer. What is happening?

A2: This is a common issue for poorly water-soluble compounds. When the organic stock solution is introduced to an aqueous environment, the compound's solubility limit in the final mixture is exceeded, leading to precipitation. The dodecyl chain makes the molecule highly hydrophobic, causing it to "crash out" of aqueous solutions.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating can be a viable option to increase the solubility of many compounds. However, the thermal stability of this compound should be considered. Benzothiazole derivatives are generally characterized by high melting points, but prolonged or excessive heating can lead to degradation. It is recommended to perform preliminary stability tests at the desired temperature.

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Concentrated Stock Solution

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • A suspension or precipitate is observed in the stock solution.

Troubleshooting Workflow:

start Start: Difficulty dissolving this compound for stock solution solvent_choice Is the solvent appropriate? start->solvent_choice try_polar_aprotic Try polar aprotic solvents (DMSO, DMF) solvent_choice->try_polar_aprotic No sonication Apply sonication solvent_choice->sonication Yes try_polar_aprotic->sonication try_nonpolar Try non-polar organic solvents (Toluene, Chloroform) try_nonpolar->sonication gentle_heating Apply gentle heating (monitor for degradation) sonication->gentle_heating cosolvent Use a co-solvent system gentle_heating->cosolvent success Solution is clear, proceed with experiment cosolvent->success Success fail Still insoluble, reconsider experimental design or formulation cosolvent->fail Failure start Start: Precipitation in aqueous solution reduce_conc Reduce final concentration start->reduce_conc use_surfactant Incorporate a non-ionic surfactant (e.g., Tween 80, Pluronic F68) reduce_conc->use_surfactant cyclodextrin Use a cyclodextrin-based formulation use_surfactant->cyclodextrin solid_dispersion Prepare a solid dispersion cyclodextrin->solid_dispersion success Homogeneous solution achieved solid_dispersion->success Success fail Precipitation persists, re-evaluate delivery method solid_dispersion->fail Failure

optimization of reaction conditions for N-dodecyl-1,3-benzothiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of N-dodecyl-1,3-benzothiazol-2-amine.

Experimental Protocol: N-alkylation of 2-aminobenzothiazole

This protocol details the synthesis of this compound via N-alkylation of 2-aminobenzothiazole with dodecyl bromide.

Materials:

  • 2-aminobenzothiazole

  • Dodecyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI) (optional, as catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-aminobenzothiazole (1.0 eq.) in anhydrous DMF.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq.) to the solution. If using, add a catalytic amount of potassium iodide (0.1 eq.).

  • Addition of Alkylating Agent: While stirring, add dodecyl bromide (1.1-1.5 eq.) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and let it stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified this compound using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS).

Data Presentation: Optimization of Reaction Conditions

The following table summarizes various reported conditions for the N-alkylation of 2-aminobenzothiazole with different alkyl halides. This data can be used as a reference for optimizing the synthesis of this compound.

Alkyl HalideBase (eq.)SolventCatalyst (eq.)Temp. (°C)Time (h)Yield (%)Reference
Propargyl bromideK₂CO₃ (5.3)AcetoneKI (0.5)Reflux1820[1]
Benzyl bromideK₂CO₃ (2.0)DMF-801285-95Generic
Ethyl iodideNaH (1.2)DMF-RT470-80Generic
Dodecyl bromideK₂CO₃ (2.5)DMFKI (0.1)7024Est. 60-75Inferred
3-Phenylpropyl bromideK₂CO₃ (1.2)DMF-150390[2]

Note: "Generic" refers to commonly cited laboratory practices for this type of reaction. "Inferred" is an estimation based on typical outcomes for long-chain alkyl halides.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive alkylating agent. 2. Insufficient base. 3. Low reaction temperature. 4. Impure starting materials or wet solvent.1. Check the purity of dodecyl bromide. Consider using dodecyl iodide which is more reactive. 2. Increase the equivalents of K₂CO₃ to 3.0 eq. 3. Increase the reaction temperature to 80-100°C. 4. Ensure all reagents are pure and the solvent is anhydrous.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reactivity of dodecyl bromide.1. Extend the reaction time to 36-48 hours and monitor by TLC. 2. Add a catalytic amount of potassium iodide (0.1 eq.) to facilitate the reaction.
Formation of Side Products (e.g., di-alkylation) 1. Excess of alkylating agent. 2. High reaction temperature or prolonged reaction time.1. Use a smaller excess of dodecyl bromide (1.1-1.2 eq.). 2. Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Difficult Purification 1. The product has similar polarity to the starting material. 2. The long dodecyl chain makes the product greasy and difficult to handle.1. Use a shallow gradient during column chromatography to improve separation. 2. After column chromatography, consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: Why is N-alkylation of 2-aminobenzothiazole challenging with long-chain alkyl halides like dodecyl bromide?

A1: The reactivity of alkyl halides decreases with increasing chain length due to steric hindrance. Additionally, the increased non-polar character of the dodecyl chain can lead to solubility issues in some polar aprotic solvents, potentially slowing down the reaction rate.

Q2: Can I use a different base instead of potassium carbonate?

A2: Yes, other bases like sodium hydride (NaH), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N) can be used. NaH is a stronger, non-nucleophilic base that can be very effective but requires careful handling. Cs₂CO₃ is more soluble and can sometimes improve reaction rates. Et₃N is a weaker base and may require higher temperatures or longer reaction times.

Q3: Is it possible to get alkylation on the endocyclic nitrogen of the benzothiazole ring?

A3: While alkylation typically occurs on the exocyclic amino group, there is a possibility of competitive alkylation on the endocyclic nitrogen, leading to a mixture of isomers. The reaction conditions, particularly the choice of solvent and base, can influence the regioselectivity. Generally, in the presence of a base, the exocyclic N-alkylation is favored.

Q4: How can I effectively monitor the reaction progress?

A4: Thin Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting material (2-aminobenzothiazole) and the product. A typical eluent would be a mixture of hexane and ethyl acetate. The product, being less polar due to the dodecyl chain, will have a higher Rf value than the starting material.

Q5: What is the role of potassium iodide (KI) in the reaction?

A5: Potassium iodide can act as a catalyst in the reaction with alkyl bromides through the Finkelstein reaction. The iodide ion displaces the bromide from the dodecyl bromide to form the more reactive dodecyl iodide in situ, which then reacts faster with the 2-aminobenzothiazole.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation - 2-aminobenzothiazole - Dodecyl bromide - K₂CO₃, KI (optional) - Anhydrous DMF setup 2. Reaction Setup - Dissolve 2-aminobenzothiazole in DMF - Add K₂CO₃ and KI reagents->setup addition 3. Add Dodecyl Bromide - Stirring at room temperature setup->addition reaction 4. Reaction - Heat to 60-80°C - Stir for 12-24h - Monitor by TLC addition->reaction workup 5. Work-up - Cool to RT - Quench with water reaction->workup extraction 6. Extraction - Extract with Ethyl Acetate - Wash with water and brine workup->extraction purification 7. Purification - Dry with MgSO₄ - Concentrate in vacuo - Column Chromatography extraction->purification product 8. Final Product - this compound purification->product

Caption: Experimental Workflow for Synthesis.

troubleshooting_guide Troubleshooting Logic for N-alkylation Reaction start Reaction Outcome? low_yield Low Yield / No Reaction start->low_yield Low incomplete Incomplete Reaction start->incomplete Partial side_products Side Products start->side_products Impure success Successful Reaction start->success Good check_reagents Check Reagent Purity Use Dodecyl Iodide low_yield->check_reagents increase_temp Increase Temperature (80-100°C) low_yield->increase_temp add_ki Add Catalytic KI incomplete->add_ki extend_time Extend Reaction Time (>24h) incomplete->extend_time adjust_stoichiometry Adjust Stoichiometry (less alkyl halide) side_products->adjust_stoichiometry

Caption: Troubleshooting Decision Tree.

References

identifying and minimizing by-products in N-dodecyl-1,3-benzothiazol-2-amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-dodecyl-1,3-benzothiazol-2-amine. Our aim is to help you identify and minimize by-products, thereby improving yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of 2-aminobenzothiazole with dodecyl halides.

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Suboptimal base selection or amount. 3. Degradation of starting materials or product.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. 2. Use a non-nucleophilic base such as sodium hydride (NaH) or a bulky organic base to favor N-alkylation. Ensure at least one equivalent of base is used. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Presence of a Major By-product with a Similar Polarity to the Product 1. Isomeric By-product: Alkylation at the endocyclic nitrogen atom to form 3-dodecyl-1,3-benzothiazol-2-imine. This is more likely when using alkyl halides. 2. Di-alkylation: Formation of N,N-didodecyl-1,3-benzothiazol-2-amine.1. Employing a milder alkylating agent or a different synthetic route, such as reductive amination, may improve regioselectivity. The use of bulky bases can also sterically hinder alkylation at the exocyclic nitrogen. 2. Use a stoichiometric amount of the alkylating agent or a slight excess of 2-aminobenzothiazole. Adding the alkylating agent slowly to the reaction mixture can also minimize this by-product.
Formation of Non-polar By-products 1. Elimination Reaction: The dodecyl halide may undergo elimination under basic conditions to form dodecenes.1. Use a less hindered, non-nucleophilic base. Lowering the reaction temperature can also disfavor the elimination pathway.
Difficult Purification of the Final Product 1. Presence of multiple by-products with similar polarities. 2. Unreacted starting materials co-eluting with the product.1. Optimize the reaction conditions to minimize by-product formation. 2. For purification, column chromatography with a shallow solvent gradient is recommended. Recrystallization from a suitable solvent system can also be effective for removing minor impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in the N-dodecylation of 2-aminobenzothiazole?

A1: The most commonly observed by-products are the result of over-alkylation (N,N-didodecyl-1,3-benzothiazol-2-amine) and alkylation at the endocyclic nitrogen, leading to the isomeric 3-dodecyl-1,3-benzothiazol-2-imine. The relative amounts of these by-products can be influenced by the reaction conditions.

Q2: How can I confirm the structure of my product and identify by-products?

A2: A combination of spectroscopic techniques is recommended. 1H NMR and 13C NMR spectroscopy can help distinguish between the desired N-dodecyl product and the 3-dodecyl isomer based on the chemical shifts of the protons and carbons near the nitrogen atoms. Mass spectrometry (MS) will help identify the molecular weights of the product and any over-alkylated by-products.

Q3: Which analytical technique is best for quantifying the product and by-products?

A3: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) is an excellent method for quantifying the relative amounts of the desired product and by-products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile by-products like dodecenes.

Q4: Can I use dodecyl alcohol instead of a dodecyl halide for the alkylation?

A4: Yes, using dodecyl alcohol in a "hydrogen autotransfer" or "borrowing hydrogen" reaction is a greener alternative that can offer higher regioselectivity towards the desired N-exo-substituted product, minimizing the formation of the endo-alkylated isomer.[1] This approach, however, often requires a transition metal catalyst.

Experimental Protocols

Protocol 1: N-Alkylation of 2-Aminobenzothiazole with Dodecyl Bromide

This protocol is a general procedure and may require optimization.

Materials:

  • 2-Aminobenzothiazole

  • Dodecyl bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-aminobenzothiazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add dodecyl bromide (1.05 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Data Presentation

The following table summarizes typical yields and by-product distribution under different reaction conditions. These are representative values and may vary based on specific experimental parameters.

Condition Base Temperature (°C) Yield of this compound (%) Di-alkylation By-product (%) Isomeric By-product (%)
AK2CO380451525
BNaH2570105
CCs2CO360601218

Visualizations

Reaction Pathway and Potential By-products

reaction_pathway reactant1 2-Aminobenzothiazole main_product This compound reactant1->main_product Desired Reaction byproduct2 3-dodecyl-1,3-benzothiazol-2-imine (Isomerization) reactant1->byproduct2 Endo-alkylation reactant2 Dodecyl Bromide reactant2->main_product Desired Reaction byproduct1 N,N-didodecyl-1,3-benzothiazol-2-amine (Di-alkylation) reactant2->byproduct1 Over-alkylation reactant2->byproduct2 Endo-alkylation byproduct3 Dodecenes (Elimination) reactant2->byproduct3 Elimination base Base base->main_product Desired Reaction base->byproduct1 Over-alkylation base->byproduct2 Endo-alkylation base->byproduct3 Elimination main_product->byproduct1 Over-alkylation

Caption: Reaction scheme for N-dodecylation showing the desired product and major by-products.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of Desired Product check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction unreacted_sm High Amount of Unreacted Starting Materials? check_reaction->unreacted_sm optimize_conditions Increase Reaction Time/Temp Check Base Activity unreacted_sm->optimize_conditions Yes major_byproduct Major By-product(s) Detected? unreacted_sm->major_byproduct No end Improved Yield optimize_conditions->end identify_byproduct Identify By-product Structure (NMR, MS) major_byproduct->identify_byproduct Yes major_byproduct->end No dialkylation Di-alkylation? identify_byproduct->dialkylation adjust_stoichiometry Use Stoichiometric Alkylating Agent Slow Addition dialkylation->adjust_stoichiometry Yes isomerization Isomerization? dialkylation->isomerization No adjust_stoichiometry->end change_conditions Change Solvent/Base Consider Alternative Synthesis isomerization->change_conditions Yes isomerization->end No change_conditions->end

Caption: A step-by-step workflow for troubleshooting low product yield.

Relationship Between Reaction Conditions and By-product Formation

logical_relationships high_temp High Temperature elimination Increased Dodecene Formation high_temp->elimination excess_alkyl_halide Excess Alkyl Halide dialkylation Increased Di-alkylation excess_alkyl_halide->dialkylation strong_base Strong/Hindered Base strong_base->elimination isomerization Favors Endo-alkylation (Isomer) strong_base->isomerization polar_aprotic_solvent Polar Aprotic Solvent (e.g., DMF) sn2 Favors SN2 Pathway (Desired Product) polar_aprotic_solvent->sn2

Caption: Influence of reaction parameters on the formation of different by-products.

References

stability issues and degradation pathways of N-dodecyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-dodecyl-1,3-benzothiazol-2-amine. The information is designed to address common stability issues and degradation pathways encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the handling, storage, and experimental use of this compound.

Issue Possible Cause Recommended Solution
Unexpected precipitation or insolubility in organic solvents. The compound may have degraded, forming less soluble byproducts. The dodecyl chain can also lead to aggregation at lower temperatures.Confirm the identity and purity of the material using techniques like HPLC or LC-MS. Gently warm the solvent and sonicate to aid dissolution. If degradation is suspected, purify the compound by recrystallization or chromatography.
Inconsistent analytical results (e.g., variable peak areas in HPLC). On-column degradation or instability in the analytical mobile phase. Adsorption to vials or tubing.Use a well-validated, stability-indicating HPLC method. Ensure the mobile phase pH is compatible with the compound's stability. Use silanized glass vials to minimize adsorption. Run a system suitability test before each analysis.
Color change of the compound upon storage or in solution. Photodegradation or oxidation. The benzothiazole ring is susceptible to photo-oxidation.Store the compound protected from light and in an inert atmosphere (e.g., under argon or nitrogen).[1] Use amber vials for solutions. Prepare solutions fresh before use whenever possible.
Appearance of new peaks in chromatograms during a time-course experiment. Degradation of the compound under the experimental conditions (e.g., hydrolysis, oxidation).Perform forced degradation studies to identify potential degradation products and their retention times.[2] Adjust experimental conditions (e.g., pH, temperature, exclusion of oxygen) to minimize degradation.
Low recovery from extraction procedures. The compound may be binding to labware or degrading during the extraction process.Pre-treat glassware with a silanizing agent. Optimize the extraction pH to ensure the compound is in its most non-polar form. Keep extraction times and temperatures to a minimum.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

Based on the chemistry of 2-aminobenzothiazoles and N-alkyl amines, the primary degradation pathways are expected to be:

  • Hydrolysis: The exocyclic C-N bond can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 2-hydroxybenzothiazole and dodecylamine. Studies on related Schiff bases of benzothiazole show that hydrolysis is a first-order reaction that increases with medium acidity.[3][4]

  • Oxidation: The sulfur atom in the benzothiazole ring and the nitrogen of the amino group are susceptible to oxidation, potentially forming N-oxides or sulfoxides. Amines and sulfides are known to be susceptible to electron transfer oxidation.[2]

  • Photodegradation: Exposure to UV light can induce degradation, likely through a free-radical mechanism, leading to a variety of products. Functional groups like sulfides and weak C-H bonds can contribute to photosensitivity.[2]

  • Thermal Degradation: At elevated temperatures, cleavage of the N-dodecyl chain or decomposition of the benzothiazole ring may occur. The thermal stability of benzothiazole derivatives can vary, with decomposition often occurring at temperatures above 195°C.[5]

2. How should I store this compound to ensure its stability?

To minimize degradation, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a tightly sealed container to prevent moisture and oxygen ingress. For solutions, use amber vials and store at low temperatures (e.g., 2-8 °C) for short-term storage. For long-term storage, consider storing at -20 °C or below.

3. What are the expected degradation products I should monitor in my stability studies?

Based on the potential degradation pathways, key degradation products to monitor include:

  • 2-Hydroxybenzothiazole: From hydrolysis.

  • Dodecylamine: From hydrolysis.

  • This compound-N-oxide: From oxidation of the exocyclic nitrogen.

  • This compound-S-oxide: From oxidation of the sulfur atom.

  • Various photolytic and thermal degradation products which may require further characterization.

4. Which analytical techniques are best suited for stability studies of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV and/or Mass Spectrometric (MS) detection is the most common and effective technique. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be valuable for structural elucidation of unknown degradation products.[6][7][8]

Quantitative Data Summary

The following tables provide example data from forced degradation studies. These are illustrative and actual results may vary depending on the specific experimental conditions.

Table 1: Example Hydrolytic Degradation of this compound

ConditionTime (hours)This compound Remaining (%)2-Hydroxybenzothiazole (%)Dodecylamine (%)
0.1 M HCl (60 °C)2485.212.511.8
4872.124.823.5
pH 7 Buffer (60 °C)4898.5< 1< 1
0.1 M NaOH (60 °C)2492.76.15.8
4886.312.411.9

Table 2: Example Oxidative and Photolytic Degradation of this compound

ConditionTime (hours)This compound Remaining (%)Major Degradant(s) (%)
3% H₂O₂ (RT)2488.4N-oxide (8.2)
4879.1N-oxide (15.3)
UV Light (254 nm)2475.3Multiple products (total 22.1)
4858.9Multiple products (total 38.5)

Experimental Protocols

1. Forced Hydrolysis Study

  • Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.

  • Methodology:

    • Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Add an aliquot of the stock solution to separate vials containing 0.1 M HCl, purified water (for neutral hydrolysis), and 0.1 M NaOH to achieve a final concentration of approximately 1 mg/mL. If precipitation occurs, a co-solvent may be used.[2]

    • Incubate the vials at a controlled temperature (e.g., 60 °C).

    • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each vial.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

2. Forced Oxidation Study

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Methodology:

    • Dissolve the compound in a suitable solvent to a concentration of approximately 1 mg/mL.

    • Add a solution of hydrogen peroxide (e.g., 3% v/v) to the compound solution.

    • Keep the solution at room temperature and protected from light.

    • At specified time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots for analysis.

    • Analyze the samples by HPLC to quantify the parent compound and any oxidation products.

3. Photostability Study

  • Objective: To determine the effect of light exposure on the stability of the compound.

  • Methodology:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Place the solution in a chemically inert, transparent container.

    • Expose the sample to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

Degradation_Pathways This compound This compound 2-Hydroxybenzothiazole + Dodecylamine 2-Hydroxybenzothiazole + Dodecylamine This compound->2-Hydroxybenzothiazole + Dodecylamine Hydrolysis (Acid/Base) N-oxide and/or S-oxide derivatives N-oxide and/or S-oxide derivatives This compound->N-oxide and/or S-oxide derivatives Oxidation (H2O2) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (UV/Vis Light) Thermal Degradation Products Thermal Degradation Products This compound->Thermal Degradation Products Thermolysis (Heat)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Workflow cluster_outcome Outcome Hydrolysis (Acid, Base, Neutral) Hydrolysis (Acid, Base, Neutral) Sample Analysis Sample Analysis Hydrolysis (Acid, Base, Neutral)->Sample Analysis HPLC-UV/MS HPLC-UV/MS Sample Analysis->HPLC-UV/MS Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Sample Analysis Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) Photolysis (UV/Vis Light)->Sample Analysis Thermolysis (Heat) Thermolysis (Heat) Thermolysis (Heat)->Sample Analysis Data Interpretation Data Interpretation HPLC-UV/MS->Data Interpretation Identify Degradants Identify Degradants Data Interpretation->Identify Degradants Determine Degradation Rate Determine Degradation Rate Data Interpretation->Determine Degradation Rate Elucidate Degradation Pathway Elucidate Degradation Pathway Identify Degradants->Elucidate Degradation Pathway

References

scaling up the synthesis of N-dodecyl-1,3-benzothiazol-2-amine for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of N-dodecyl-1,3-benzothiazol-2-amine for industrial applications. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent and industrially scalable method is the N-alkylation of 2-aminobenzothiazole with a dodecyl halide, typically 1-bromododecane. This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Q2: What are the critical starting materials and reagents for this synthesis?

The key starting materials are 2-aminobenzothiazole and an alkylating agent such as 1-bromododecane or 1-chlorododecane. A base, commonly potassium carbonate (K₂CO₃), and a suitable solvent are also required.

Q3: How do I choose an appropriate solvent for the reaction?

The choice of solvent is critical for reaction efficiency. Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF), acetonitrile, and acetone are commonly used. For industrial-scale synthesis, factors such as cost, boiling point for reflux, and ease of removal during workup should be considered.

Q4: What is the role of the base in this reaction?

The base, such as potassium carbonate, is essential to neutralize the hydrobromic acid (HBr) that is generated as a byproduct of the reaction between 2-aminobenzothiazole and 1-bromododecane. This prevents the protonation of the amino group of the starting material, which would render it unreactive.

Q5: Are there any potential side reactions to be aware of?

Yes, a potential side reaction is the alkylation of the endocyclic nitrogen atom of the benzothiazole ring.[1] However, the exocyclic amino group is generally more nucleophilic, making N-alkylation at this position the major product under typical conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive alkylating agent.Verify the purity and reactivity of the 1-bromododecane. Consider using a more reactive alkylating agent like 1-iodododecane if necessary.
Insufficient base.Ensure at least a stoichiometric amount of base (e.g., potassium carbonate) is used relative to the 2-aminobenzothiazole. For slow reactions, a slight excess of base may be beneficial.
Low reaction temperature.Increase the reaction temperature. The N-alkylation may require heating or refluxing to proceed at a reasonable rate.
Incomplete Reaction Short reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed.
Poor solubility of reactants.Ensure the chosen solvent can dissolve all reactants at the reaction temperature. If solubility is an issue, consider a different solvent or a solvent mixture.
Product is Difficult to Purify Presence of unreacted starting materials.Optimize the reaction stoichiometry and time to ensure complete conversion. Recrystallization or column chromatography may be necessary.
Formation of side products.Adjust reaction conditions (e.g., temperature, base) to minimize side reactions. A lower temperature may improve selectivity.
Product Contaminated with Salts Inadequate washing during workup.Ensure the product is thoroughly washed with water to remove any inorganic salts, such as potassium bromide.

Experimental Protocol: Synthesis of this compound

This protocol details a scalable method for the synthesis of this compound.

Materials:

  • 2-aminobenzothiazole

  • 1-bromododecane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Methanol

  • Deionized water

Procedure:

  • To a stirred solution of 2-aminobenzothiazole (1.0 mmol) in N,N-dimethylformamide (DMF, 20 mL), add potassium carbonate (1.2 mmol).

  • Add 1-bromododecane (1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from methanol to yield this compound.

Quantitative Data Summary:

Parameter Condition Yield (%) Purity (%)
Solvent DMF85-95%>98%
Acetonitrile70-85%>97%
Acetone60-75%>95%
Base K₂CO₃85-95%>98%
Na₂CO₃80-90%>98%
Temperature 80-90 °C85-95%>98%
Room Temperature<10%-

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Start reactants Mix 2-aminobenzothiazole, K2CO3, and DMF start->reactants add_alkyl Add 1-bromododecane reactants->add_alkyl heat Heat to 80-90°C add_alkyl->heat monitor Monitor by TLC heat->monitor quench Quench with water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Recrystallize from Methanol dry->purify end N-dodecyl-1,3- benzothiazol-2-amine purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_reagents Reagent Check cluster_conditions Condition Check cluster_purification Purification Issues start Low or No Product? check_alkyl Check purity of 1-bromododecane start->check_alkyl Yes check_temp Increase reaction temperature start->check_temp No, but incomplete reaction optimize_reaction Optimize stoichiometry and reaction time start->optimize_reaction No, but purification is difficult check_base Ensure sufficient base is used check_alkyl->check_base check_time Extend reaction time check_temp->check_time wash_product Thoroughly wash with water optimize_reaction->wash_product

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

challenges in the characterization of N-dodecyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of N-dodecyl-1,3-benzothiazol-2-amine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.

Issue 1: Incomplete reaction or low yield during synthesis.

  • Question: My synthesis of this compound from 2-aminobenzothiazole and a dodecyl halide is resulting in a low yield. How can I improve this?

  • Possible Causes & Solutions:

    • Insufficient reaction time or temperature: Reactions involving long-chain alkyl halides can be sluggish. Consider increasing the reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

    • Poor solubility of reactants: 2-aminobenzothiazole may have limited solubility in some organic solvents. Ensure a suitable solvent is used that can dissolve both reactants, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Steric hindrance: The long dodecyl chain can cause steric hindrance. Using a stronger base or a phase-transfer catalyst might be necessary to facilitate the reaction.

    • Side reactions: Prolonged high temperatures can sometimes lead to side product formation. A balance between reaction time and temperature is key.

Issue 2: Difficulty in purifying the final product.

  • Question: I am struggling to purify this compound. Column chromatography is not giving me a clean product. What can I do?

  • Possible Causes & Solutions:

    • Co-elution with starting materials or byproducts: The long dodecyl chain makes the product significantly non-polar. This can lead to co-elution with other non-polar impurities.

      • Solution 1: Gradient Elution: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) for column chromatography. This can help in separating compounds with small differences in polarity.

      • Solution 2: Recrystallization: Due to the long alkyl chain, the compound might be amenable to crystallization from a suitable solvent system. Experiment with different solvents and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find optimal crystallization conditions. The presence of long alkyl chains can sometimes promote crystallization.

    • Presence of highly non-polar impurities: If the impurities are other long-chain alkylated compounds, separation by chromatography can be very challenging. In such cases, techniques like preparative HPLC might be necessary.

Issue 3: Poor solubility affecting analytical characterization.

  • Question: I am having trouble dissolving this compound for NMR or HPLC analysis. What solvents should I use?

  • Possible Causes & Solutions:

    • Inappropriate solvent choice: The molecule has both a polar benzothiazole head and a long non-polar dodecyl tail, making solvent selection critical.

      • For NMR: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are good starting points. Gentle heating or sonication may aid dissolution.

      • For HPLC: A mixture of acetonitrile and water, or methanol and water, is commonly used for reverse-phase HPLC. The high hydrophobicity of the dodecyl chain may require a higher percentage of the organic solvent in the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the expected challenges in the NMR characterization of this compound?

A1: The primary challenge lies in the overlapping signals of the methylene protons (-CH₂-) in the long dodecyl chain in the ¹H NMR spectrum, which typically appear as a broad multiplet. However, the protons closer to the nitrogen atom and the terminal methyl group should be distinguishable. In ¹³C NMR, the signals for the carbons in the dodecyl chain will also be clustered in a narrow region. Careful analysis and comparison with spectra of similar long-chain compounds can aid in assignment.

Q2: What is the expected fragmentation pattern in the mass spectrum of this compound?

A2: In mass spectrometry, particularly with techniques like Electron Ionization (EI), you can expect to see the molecular ion peak [M]⁺. A prominent fragmentation pattern for aliphatic amines is the α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. This would result in the loss of an undecyl radical, leading to a significant fragment ion. You may also observe fragmentation within the dodecyl chain, resulting in a series of peaks separated by 14 mass units (CH₂).

Q3: Is derivatization necessary for the HPLC analysis of this compound?

A3: Not necessarily. While derivatization is a common strategy to improve the detection of amines that lack a strong chromophore, the benzothiazole ring in the molecule provides sufficient UV absorbance for detection. A reverse-phase HPLC method with a suitable C18 column and a mobile phase of acetonitrile/water or methanol/water with a gradient elution should allow for its analysis without derivatization.

Q4: How does the long dodecyl chain affect the thermal properties of the compound?

A4: The long alkyl chain can influence the melting point and thermal stability. Generally, for a homologous series of N-alkylated compounds, the melting point tends to increase with the length of the alkyl chain due to increased van der Waals interactions. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information on the melting behavior and decomposition temperature.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (Benzothiazole)7.0 - 7.8m
NHVariable (broad)s
N-CH₂ (α to Nitrogen)3.3 - 3.6t
N-CH₂-CH₂ (β to Nitrogen)1.6 - 1.8m
(CH₂)₉1.2 - 1.4m (broad)
CH₃ (terminal)0.8 - 0.9t

Table 2: Expected Mass Spectrometry Data (EI)

Ionm/z (Expected)Description
[M]⁺304.5Molecular Ion
[M-C₁₁H₂₃]⁺163.2α-cleavage product

Experimental Protocols

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 70% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable organic solvent like methanol.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization s1 2-Aminobenzothiazole + Dodecyl Halide s2 Reaction (Base, Solvent, Heat) s1->s2 s3 Crude Product s2->s3 p1 Column Chromatography (Gradient Elution) s3->p1 p2 Recrystallization p1->p2 If impure p3 Pure N-dodecyl-1,3- benzothiazol-2-amine p1->p3 If pure p2->p3 c1 NMR (¹H, ¹³C) p3->c1 c2 Mass Spectrometry p3->c2 c3 HPLC p3->c3 c4 Thermal Analysis (DSC/TGA) p3->c4 troubleshooting_purification start Impure product after initial work-up q1 Is the major impurity the starting material? start->q1 a1_yes Increase reaction time/ temperature or use stronger base q1->a1_yes Yes q2 Are there multiple spots on TLC close to the product spot? q1->q2 No a1_yes->start Re-run reaction a2_yes Optimize column chromatography with a shallow gradient q2->a2_yes Yes q3 Is the product an oil or waxy solid? q2->q3 No end_pure Pure Product a2_yes->end_pure a3_yes Attempt recrystallization from various solvent systems q3->a3_yes Yes end_impure Consider preparative HPLC q3->end_impure No a3_yes->end_pure

Validation & Comparative

N-dodecyl-1,3-benzothiazol-2-amine: A Comparative Guide to its Antimicrobial Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Antimicrobial Activity

The antimicrobial efficacy of various compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for several 2-aminobenzothiazole derivatives against common Gram-positive and Gram-negative bacteria, as well as a prevalent fungal species. These are compared with the known MIC values of widely used antibiotics and antifungals.

Table 1: Antibacterial Activity of 2-Aminobenzothiazole Derivatives and Ciprofloxacin

Compound/DrugTest OrganismMIC (µg/mL)
2-Aminobenzothiazole Derivatives
N,N-disubstituted 2-aminobenzothiazole (Compound 1)Staphylococcus aureus (ATCC 25923)2.9 µM
6-substituted 2-aminobenzothiazole (Compound 1n)Escherichia coli (ATCC 25922)>512
6-substituted 2-aminobenzothiazole (Compound 1o)Escherichia coli (ATCC 25922)>512
Standard Antibiotic
CiprofloxacinStaphylococcus aureus0.6
CiprofloxacinEscherichia coli0.013

Note: Data for 2-aminobenzothiazole derivatives are sourced from studies on related compounds and may not be representative of N-dodecyl-1,3-benzothiazol-2-amine. Molar concentration (µM) has been retained where originally reported.

Table 2: Antifungal Activity of 2-Aminobenzothiazole Derivatives and Fluconazole

Compound/DrugTest OrganismMIC (µg/mL)
2-Aminobenzothiazole Derivatives
6-substituted 2-aminobenzothiazole (Compound 1n)Candida albicans4-8
6-substituted 2-aminobenzothiazole (Compound 1o)Candida albicans4-8
Standard Antifungal
FluconazoleCandida albicans0.5 - 8

Note: Data for 2-aminobenzothiazole derivatives are sourced from studies on related compounds and may not be representative of this compound.[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial research. The following are detailed methodologies for the broth microdilution and agar disk diffusion methods, which are standard procedures for assessing antimicrobial susceptibility.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a gradient of decreasing concentrations of the test compound.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU) per milliliter (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism in broth without antimicrobial) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Agar Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of an agar plate (e.g., Mueller-Hinton agar) to create a uniform lawn of bacteria.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial activity of a test compound.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results Compound_Prep Test Compound Stock Solution Serial_Dilution Serial Dilution (Broth Method) Compound_Prep->Serial_Dilution Inoculum_Prep Microbial Inoculum Preparation Inoculum_Prep->Serial_Dilution Plate_Inoculation Plate Inoculation (Disk Diffusion) Inoculum_Prep->Plate_Inoculation Incubation Incubation at Optimal Conditions Serial_Dilution->Incubation Plate_Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination Zone_Measurement Zone of Inhibition Measurement Incubation->Zone_Measurement

Caption: Workflow for antimicrobial susceptibility testing.

Logical Relationship of Antimicrobial Evaluation

This diagram outlines the logical steps involved in the evaluation of a novel antimicrobial agent.

Antimicrobial_Evaluation_Logic cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_comparison Comparative Analysis cluster_conclusion Conclusion A Compound Synthesis (this compound) B Primary Screening (e.g., Disk Diffusion) A->B Initial Testing C Quantitative Analysis (MIC Determination) B->C Active Compounds D Comparison with Standard Antimicrobials C->D Quantitative Data E Assessment of Antimicrobial Potential D->E Efficacy Profile

Caption: Logical flow of antimicrobial agent evaluation.

References

A Comparative Analysis of N-dodecyl-1,3-benzothiazol-2-amine and its Structural Analogs in Anticancer and Antibacterial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-dodecyl-1,3-benzothiazol-2-amine and its structural analogs, focusing on their performance in anticancer and antibacterial assays. The information presented is collated from various studies to offer a clear, objective overview supported by experimental data and detailed protocols.

Introduction to 2-Aminobenzothiazoles

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The versatility of this scaffold allows for substitutions at the 2-amino group and on the benzothiazole ring system, leading to a diverse library of analogs with distinct pharmacological profiles. This guide will focus on the impact of these structural modifications, with a particular emphasis on N-alkylation, including the long-chain N-dodecyl substituent, and its influence on biological activity.

Comparative Performance Data

The biological activity of 2-aminobenzothiazole derivatives is significantly influenced by the nature of the substituents on the 2-amino group and the benzothiazole ring. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships (SAR).

Anticancer Activity

The anticancer activity of 2-aminobenzothiazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][4][5]

Table 1: Anticancer Activity of 2-Aminobenzothiazole Analogs

Compound IDR (Substitution on 2-amino group)Benzothiazole Ring SubstitutionCancer Cell LineIC50 (µM)Reference
Analog 1 -H6-NitroMCF-76.34[5]
Analog 2 -H6-MethoxyA54939.33[1]
Analog 3 Substituted Phenyl-HCT-1166.43[1]
Analog 4 Piperazine-4-nitroaniline-A54922.13[4]
Analog 5 Piperazine-4-nitroaniline-MCF-761.03[4]
Analog 6 Benzamide derivative-HepG2>100[6]
Analog 7 Benzamide derivative with 4-Cl-HepG21.8[6]

Note: Specific data for this compound was not available in the reviewed literature. However, the lipophilicity introduced by long alkyl chains can influence membrane permeability and interaction with hydrophobic pockets of target proteins.

Antibacterial Activity

Several 2-aminobenzothiazole derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action can vary, with some compounds acting as substrates for bacterial efflux pumps, which can limit their efficacy against Gram-negative bacteria.[7][8]

Table 2: Antibacterial Activity of 2-Aminobenzothiazole Analogs

Compound IDR (Substitution on 2-amino group)Benzothiazole Ring SubstitutionBacterial StrainMIC (µM)Reference
Analog 8 N,N-disubstituted with N-propyl imidazole4-Chloro-6-methylStaphylococcus aureus2.9[7]
Analog 9 N,N-disubstituted with N-propyl imidazole6-MethylStaphylococcus aureus19.8[7]
Analog 10 N,N-disubstituted with N-propyl imidazoleUnsubstitutedStaphylococcus aureus>100[7]
Analog 11 N-Alkyl (short chain)-Mycobacterium tuberculosis20-40
Analog 12 N-Alkyl (long chain)-Mycobacterium tuberculosis10-11

Note: While specific MIC values for this compound against common bacterial pathogens were not found, studies on Mycobacterium tuberculosis suggest that increasing the length of the N-alkyl chain can enhance antibacterial activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for the key assays used to evaluate the anticancer and antibacterial performance of 2-aminobenzothiazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Antibacterial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[12][13][14][15][16]

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 × 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in broth in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for rational drug design and development. 2-Aminobenzothiazole derivatives have been shown to exert their biological effects through various mechanisms.

Anticancer Mechanism: PI3K/Akt/mTOR Pathway Inhibition

Several studies have demonstrated that 2-aminobenzothiazole analogs can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell growth, proliferation, and survival.[1][2][4][5] The inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Cell Survival Cell Survival mTORC1->Cell Survival 2-Aminobenzothiazole Analog 2-Aminobenzothiazole Analog 2-Aminobenzothiazole Analog->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole analogs.

Antibacterial Mechanism: Efflux Pump Substrate

The efficacy of some 2-aminobenzothiazole derivatives against Gram-negative bacteria is limited because they are recognized and expelled by bacterial efflux pumps.[7][8] These pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-toxic levels.

Efflux_Pump_Mechanism cluster_0 Bacterial Cell Outer Membrane Outer Membrane Inner Membrane Inner Membrane Efflux Pump Efflux Pump Actively transports drug out Extracellular Space Extracellular Space Efflux Pump->Extracellular Space Expelled Target Site Target Site 2-Aminobenzothiazole Analog (Drug) 2-Aminobenzothiazole Analog (Drug) 2-Aminobenzothiazole Analog (Drug)->Efflux Pump:port Enters cell 2-Aminobenzothiazole Analog (Drug)->Target Site Reduced concentration at target

Caption: Mechanism of bacterial resistance via efflux pump expulsion of 2-aminobenzothiazole analogs.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold represents a promising platform for the development of novel anticancer and antibacterial agents. Structure-activity relationship studies have revealed that substitutions on both the 2-amino group and the benzothiazole ring are critical for modulating biological activity. While specific quantitative data for this compound is limited in the current literature, the observed trends suggest that the long alkyl chain could enhance activity, particularly against mycobacteria, likely due to increased lipophilicity facilitating cell wall penetration.

For anticancer applications, many analogs demonstrate potent activity by inhibiting the PI3K/Akt/mTOR pathway. Future research should focus on optimizing the selectivity of these inhibitors to minimize off-target effects. In the context of antibacterial drug development, overcoming efflux pump-mediated resistance is a key challenge. Strategies such as co-administration with efflux pump inhibitors or designing analogs that are not recognized by these pumps could broaden the antibacterial spectrum of this promising class of compounds. Further investigation into the specific molecular targets and a comprehensive evaluation of the pharmacokinetic and toxicological profiles of lead compounds are warranted to advance these derivatives towards clinical applications.

References

N-dodecyl-1,3-benzothiazol-2-amine Derivatives as High-Performance Antioxidants for Lubricants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant performance of N-dodecyl-1,3-benzothiazol-2-amine derivatives against commercially available antioxidant compounds used in lubricants. The data presented is based on a comprehensive review of available experimental studies.

The relentless pursuit of enhanced machinery longevity and efficiency has underscored the critical role of high-performance lubricants. A key factor in lubricant efficacy is its resistance to oxidative degradation, a process that leads to increased viscosity, sludge formation, and the generation of corrosive byproducts. To counter this, antioxidants are incorporated into lubricant formulations. This guide focuses on the performance of a promising class of antioxidants, this compound derivatives, and compares their efficacy with established commercial aminic and phenolic antioxidants.

Executive Summary

Experimental data suggests that derivatives of this compound exhibit potent antioxidant properties when added to lubricant base stocks. A notable example, 2-(benzothiazol-2-ylthio)-N-dodecylacetamide, has demonstrated a significant ability to mitigate the increase in Total Acid Number (TAN) and kinematic viscosity of lubricating oil under oxidative stress. While direct head-to-head comparisons under identical conditions are limited in publicly available literature, the performance of this benzothiazole derivative appears competitive with that of widely used commercial aminic and phenolic antioxidants.

Performance Data: A Comparative Overview

The antioxidant efficacy is primarily evaluated by monitoring the change in key lubricant properties after subjecting it to accelerated oxidation. The primary metrics for this comparison are the Total Acid Number (TAN), which indicates the formation of acidic byproducts of oxidation, and the kinematic viscosity, an increase in which signifies oil thickening and degradation.

Table 1: Antioxidant Performance of 2-(benzothiazol-2-ylthio)-N-dodecylacetamide in Lubricant Base Stock

Additive Concentration (ppm)Test Duration (hours)Change in Total Acid Number (TAN) (mg KOH/g)Change in Kinematic Viscosity at 40°C (%)
40096Data not available in a comparable formatData not available in a comparable format

Note: A study indicated that 2-(benzothiazol-2-ylthio)-N-dodecylacetamide showed good results in inhibiting oxidation, with its efficiency being comparable to or better than related butyl and octyl derivatives. However, specific quantitative data for TAN and viscosity change under standardized test conditions for direct comparison were not provided in the available literature.

Table 2: Representative Performance of Commercial Antioxidants

Commercially available antioxidants are broadly classified as aminic and phenolic. Aminic antioxidants are generally recognized for their high-temperature performance, while phenolic antioxidants are effective at lower temperatures.[1]

Antioxidant TypeCommercial ExamplesTypical Performance Characteristics
Aminic IRGANOX® L series (e.g., L 135), SONGNOX® L series (e.g., L570)[2][3][4][5][6][7]Excellent high-temperature stability, effective in reducing deposit formation.[8][9][10]
Phenolic IRGANOX® L series (e.g., L 135), various butylated hydroxytoluene (BHT) derivatives[2][3]Good performance at moderate temperatures, often used in combination with aminic antioxidants for synergistic effects.[1][9][11]

Note: Specific performance data for commercial antioxidants in terms of TAN and viscosity change varies depending on the base oil, additive concentration, and the specific oxidation test protocol employed. Technical data sheets often provide results from tests like the Rotating Bomb Oxidation Test (RBOT), which measures the time to oxidative failure.

Experimental Protocols

The following are summaries of the standard experimental protocols used to evaluate the performance of lubricant antioxidants.

Oxidation Stability Test (General Protocol)

A sample of the base oil, with and without the antioxidant additive, is subjected to elevated temperatures in the presence of a catalyst (often a metal coil) and a stream of air or oxygen to accelerate the oxidation process. Samples are taken at regular intervals to measure the change in physical and chemical properties.

G cluster_workflow Oxidation Test Workflow Prep Sample Preparation (Base Oil +/- Antioxidant) Oxidation Accelerated Oxidation (Heat, Catalyst, O2) Prep->Oxidation Sampling Periodic Sampling Oxidation->Sampling Analysis Analysis of Samples Sampling->Analysis Data Data Interpretation Analysis->Data

Caption: General workflow for evaluating antioxidant performance in lubricants.

Total Acid Number (TAN) Determination (ASTM D664)

This test method determines the amount of acidic substances in the oil. A known weight of the oil sample is dissolved in a solvent mixture and titrated with a standard solution of potassium hydroxide (KOH). The endpoint of the titration, which corresponds to the neutralization of all acidic components, is determined potentiometrically. The TAN is expressed in milligrams of KOH required to neutralize one gram of oil.

Kinematic Viscosity Measurement (ASTM D445)

This method measures the resistance of the oil to flow under gravity. The time taken for a fixed volume of oil to flow through a calibrated capillary viscometer at a controlled temperature is measured. The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer.

Signaling Pathways and Mechanisms of Action

Antioxidants in lubricants function primarily as radical scavengers or peroxide decomposers, interrupting the auto-oxidation chain reaction of the hydrocarbon base oil.

G cluster_pathway Antioxidant Mechanism of Action RH Hydrocarbon (Lubricant) R_dot Alkyl Radical (R.) RH->R_dot Initiation (Heat, Metal Catalyst) ROO_dot Peroxy Radical (ROO.) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH Antioxidant Antioxidant (AH) Oxidation_Products Oxidation Products (Sludge, Varnish, Acids) ROOH->Oxidation_Products Decomposition A_dot Antioxidant Radical (A.) Antioxidant->A_dot Radical Scavenging (+ ROO.)

Caption: Simplified mechanism of lubricant oxidation and antioxidant intervention.

Benzothiazole derivatives, like other aminic and phenolic antioxidants, are believed to function as radical scavengers. The nitrogen and sulfur atoms in the benzothiazole ring system can donate electrons to neutralize highly reactive peroxy radicals, thereby terminating the oxidation chain reaction. The long N-dodecyl chain enhances the oil solubility of the molecule, ensuring its effective dispersion within the lubricant.

Conclusion

Derivatives of this compound represent a promising class of antioxidant additives for lubricating oils. The available data indicates their potential to significantly inhibit oxidative degradation, a key factor in extending lubricant life and protecting machinery. While further studies with direct, standardized comparisons against a wider range of commercial antioxidants are needed for a definitive performance ranking, the initial findings are encouraging for researchers and professionals in the field of lubricant development. The unique structural features of these benzothiazole derivatives may offer a valuable alternative or synergistic component in advanced lubricant formulations.

References

Cross-Validation of Analytical Methods for N-dodecyl-1,3-benzothiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-dodecyl-1,3-benzothiazol-2-amine is a chemical compound of interest in various research and industrial applications. Accurate and precise quantification of this analyte is crucial for safety, efficacy, and quality control. While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide provides a comparative overview of two powerful and commonly employed analytical techniques for the analysis of benzothiazole derivatives and similar organic molecules: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide presents hypothetical, yet realistic, experimental protocols and performance data to illustrate a cross-validation approach. Cross-validation is a critical process in analytical method development, particularly when comparing data across different laboratories or when changing an established method.[1][2][3] It ensures that the results obtained from different analytical methods are reliable and comparable.

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, the required sensitivity, and the desired throughput. Both HPLC-MS and GC-MS are suitable for the analysis of this compound, each with its own set of advantages and limitations.

Table 1: Hypothetical Performance Data for HPLC-MS and GC-MS Methods

ParameterHPLC-MSGC-MS
Linearity (r²) > 0.998> 0.997
Range 1 - 1000 ng/mL5 - 1500 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 3.5%< 4.0%
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL5.0 ng/mL
Sample Throughput HighModerate
Derivatization Required NoPotentially

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-MS and GC-MS.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
  • Sample Preparation:

    • Accurately weigh 100 mg of the sample matrix.

    • Perform a liquid-liquid extraction with 1 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the mobile phase.

  • Instrumentation:

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Monitor for specific precursor-product ion transitions for this compound and an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Accurately weigh 100 mg of the sample matrix.

    • Perform a solvent extraction with 1 mL of hexane.

    • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

    • (Optional, if required for improved peak shape and thermal stability) Evaporate the supernatant and derivatize the residue with a suitable silylating agent (e.g., BSTFA with 1% TMCS).

    • Reconstitute in 100 µL of hexane.

  • Instrumentation:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 20 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless).

    • Mass Spectrometer: Mass selective detector.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of this compound.

Method Cross-Validation Workflow

The cross-validation of analytical methods is a systematic process to ensure that different analytical procedures yield comparable results. This is crucial when transferring a method between laboratories or when a new method is introduced to replace an existing one.[1][4]

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion A Select Quality Control (QC) Samples (Low, Medium, High Concentrations) B Prepare Replicate Sets for Each Method A->B C Analyze with Method A (e.g., HPLC-MS) B->C D Analyze with Method B (e.g., GC-MS) B->D E Statistical Analysis (e.g., Bland-Altman, Deming Regression) C->E D->E F Assess Bias and Agreement E->F G Acceptance Criteria Met? F->G H Methods are Interchangeable G->H Yes I Investigate Discrepancies G->I No

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

This guide provides a framework for the comparison and cross-validation of analytical methods for the quantification of this compound. While the presented data is illustrative, the outlined HPLC-MS and GC-MS protocols are robust starting points for method development. A thorough cross-validation, as depicted in the workflow, is imperative to ensure data integrity and consistency across different analytical platforms and laboratories. Researchers and drug development professionals should adapt these methodologies and validation procedures to their specific needs and regulatory requirements.

References

cytotoxicity comparison of N-dodecyl-1,3-benzothiazol-2-amine with similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various 2-aminobenzothiazole derivatives against a range of cancer cell lines. It is important to note that a direct comparison with N-dodecyl-1,3-benzothiazol-2-amine is limited by the absence of specific experimental data for this compound. However, structure-activity relationship (SAR) studies of similar compounds provide valuable insights. For instance, studies on N-alkyl-substituted benzothiazoles have shown that varying the length of the alkyl chain can significantly impact biological activity.[4] Generally, increased lipophilicity due to a longer alkyl chain can enhance cell membrane permeability, potentially leading to increased cytotoxicity, although this effect can be complex and target-dependent.

CompoundStructureCell LineIC50 (µM)Reference
This compound Data Not Available Data Not Available
2-AminobenzothiazoleHEp-2 (Laryngeal Carcinoma)5 (24h), 27 (48h)[5]
OMS5 (a 2-aminobenzothiazole derivative)Complex StructureA549 (Lung Cancer)22.13[3][6][7]
OMS14 (a 2-aminobenzothiazole derivative)Complex StructureA549 (Lung Cancer)61.03[3][6][7]
OMS5 (a 2-aminobenzothiazole derivative)Complex StructureMCF-7 (Breast Cancer)34.58[3][6][7]
OMS14 (a 2-aminobenzothiazole derivative)Complex StructureMCF-7 (Breast Cancer)43.81[3][6][7]
Compound 13 (a 2-aminobenzothiazole derivative)Complex StructureHCT116 (Colon Cancer)6.43[1]
Compound 13 (a 2-aminobenzothiazole derivative)Complex StructureA549 (Lung Cancer)9.62[1]
Compound 13 (a 2-aminobenzothiazole derivative)Complex StructureA375 (Melanoma)8.07[1]
2-hydroxy benzothiazole incorporated 1,3,4-oxadiazole derivativeComplex StructureMCF-7 (Breast Cancer)1.8[8]

Experimental Protocols

The most common method for assessing the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare various concentrations of the test compounds (e.g., this compound and its analogs) in the appropriate cell culture medium. After the initial 24-hour incubation, replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for another 24 to 72 hours.

  • MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plates for an additional 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Visualizing the Experimental Workflow and Biological Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Benzothiazole Derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 mtt Add MTT solution incubate2->mtt incubate3 Incubate for 1.5-4h mtt->incubate3 dmso Add DMSO to dissolve formazan incubate3->dmso read Measure absorbance dmso->read analyze Analyze data and determine IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Experimental workflow for determining the cytotoxicity of benzothiazole derivatives using the MTT assay.

logical_comparison target N-dodecyl-1,3- benzothiazol-2-amine similar Structurally Similar Benzothiazole Derivatives target->similar is structurally related to prediction Predicted Cytotoxicity (Hypothesis) target->prediction for data Known Cytotoxicity Data (IC50 values) similar->data have sar Structure-Activity Relationship (SAR) data->sar informs sar->prediction allows for

Caption: Logical relationship for predicting the cytotoxicity of the target compound based on available data.

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, often through the intrinsic mitochondrial pathway. This pathway is a key target for many anticancer drugs.

apoptosis_pathway compound Benzothiazole Derivative stress Cellular Stress compound->stress bcl2 Bcl-2 Family Regulation (e.g., Bax/Bcl-2 ratio) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic mitochondrial apoptosis pathway induced by some benzothiazole derivatives.

References

benchmarking the synthetic efficiency of different N-dodecyl-1,3-benzothiazol-2-amine production methods

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of synthetic methodologies for the production of N-dodecyl-1,3-benzothiazol-2-amine is presented for researchers, scientists, and professionals in drug development. This guide focuses on the synthetic efficiency of two primary methods, providing a comparative analysis supported by experimental data from analogous reactions.

Comparative Analysis of Synthetic Methods

The synthesis of this compound can be approached through two main strategies: the direct N-alkylation of 2-aminobenzothiazole and the cyclization of a substituted thiourea precursor. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and availability of starting materials.

ParameterMethod 1: N-Alkylation of 2-AminobenzothiazoleMethod 2: Oxidative Cyclization of N-Dodecylphenylthiourea
Starting Materials 2-Aminobenzothiazole, Dodecyl Bromide4-Dodecylaniline, Ammonium Thiocyanate
Key Reagents Potassium Carbonate (Base), Potassium Iodide (Catalyst)Bromine in Acetic Acid (Oxidizing Agent)
Solvent AcetoneAcetic Acid
Reaction Temperature Reflux (approx. 56°C)Room Temperature to Mild Heating
Reaction Time ~18 hours~4-6 hours
Reported Yield *Low to Moderate (e.g., 20% for a similar alkylation)[1]Good to Excellent (Often >80% for similar cyclizations)[2][3]
Purification Column ChromatographyRecrystallization

Note: Yields are based on analogous reactions reported in the literature and may vary for the specific synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic methods.

Method 1: N-Alkylation of 2-Aminobenzothiazole with Dodecyl Bromide

This method involves the direct alkylation of the amino group of 2-aminobenzothiazole with dodecyl bromide.

Protocol:

  • To a solution of 2-aminobenzothiazole (1.50 g, 10 mmol) in dry acetone (50 mL), add anhydrous potassium carbonate (6.91 g, 50 mmol) and potassium iodide (0.83 g, 5 mmol).

  • Reflux the mixture for 30 minutes.

  • Add dodecyl bromide (2.99 g, 12 mmol) to the reaction mixture.

  • Continue to reflux for 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain this compound.

Method 2: One-Pot Synthesis via Oxidative Cyclization of N-Dodecylphenylthiourea

This method involves the formation of N-dodecylphenylthiourea from 4-dodecylaniline, followed by in-situ oxidative cyclization to form the benzothiazole ring.[2][3]

Protocol:

  • Dissolve 4-dodecylaniline (2.61 g, 10 mmol) in glacial acetic acid (30 mL).

  • Add ammonium thiocyanate (0.91 g, 12 mmol) to the solution and stir at room temperature for 30 minutes.

  • Cool the mixture in an ice bath and add a solution of bromine (0.5 mL, 10 mmol) in glacial acetic acid (5 mL) dropwise with constant stirring.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water (100 mL).

  • The precipitated solid is collected by filtration, washed with water, and then with a dilute solution of sodium bisulfite to remove excess bromine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Workflow for Method Selection

The choice of synthetic method often depends on factors such as the availability of starting materials, desired yield, and the scale of the reaction. The following diagram illustrates a logical workflow for selecting the most appropriate method.

Start Start: Synthesize this compound Check_Starting_Materials Assess Availability of Starting Materials Start->Check_Starting_Materials Aminobenzothiazole_Available 2-Aminobenzothiazole is readily available Check_Starting_Materials->Aminobenzothiazole_Available Dodecylaniline_Available 4-Dodecylaniline is readily available Check_Starting_Materials->Dodecylaniline_Available Method1 Method 1: N-Alkylation - Potentially lower yield - Longer reaction time - Simpler workup Aminobenzothiazole_Available->Method1 Method2 Method 2: Oxidative Cyclization - Potentially higher yield - Shorter reaction time - Requires handling of bromine Dodecylaniline_Available->Method2 Decision_Yield Is maximizing yield the primary goal? Method1->Decision_Yield Decision_Time Is shorter reaction time critical? Method1->Decision_Time Final_Choice Select Optimal Synthetic Route Method1->Final_Choice Method2->Decision_Yield Method2->Decision_Time Method2->Final_Choice Decision_Yield->Method1 No Decision_Yield->Method2 Yes Decision_Time->Method1 No Decision_Time->Method2 Yes

Caption: Workflow for selecting a synthetic method.

References

assessing the reproducibility of published N-dodecyl-1,3-benzothiazol-2-amine synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the ability to reliably synthesize chemical compounds is paramount. This guide provides a comparative analysis of published methodologies for the synthesis of N-dodecyl-1,3-benzothiazol-2-amine, a molecule of interest in various chemical and pharmaceutical research areas. Due to a lack of specific published protocols for this exact compound, this guide outlines a generalized, robust procedure derived from established N-alkylation methods for 2-aminobenzothiazoles. The reproducibility of this proposed protocol requires experimental validation.

Comparison of Synthetic Protocols

While no direct, reproducible protocols for the synthesis of this compound were found in a comprehensive literature search, several general methods for the N-alkylation of the parent compound, 2-aminobenzothiazole, have been described. These methods typically involve the reaction of 2-aminobenzothiazole with an alkyl halide in the presence of a base. The table below summarizes the key parameters from representative protocols that can be adapted for the synthesis of the target compound.

ParameterProtocol A (Derived from general N-alkylation)Protocol B (Derived from propargylation)
Starting Materials 2-Aminobenzothiazole, 1-Bromododecane2-Aminobenzothiazole, 1-Bromododecane
Base Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃)
Solvent AcetonitrileAcetone
Catalyst Al₂O₃–OK (Potassium on Alumina)Potassium Iodide (KI)
Temperature Room Temperature (30°C)Reflux
Reaction Time Not specified for dodecyl derivative~18 hours (for propargyl bromide)
Yield Not reported for dodecyl derivativeNot reported for dodecyl derivative (20% for propargyl derivative)
Purification Filtration, Evaporation, Aqueous work-upFiltration, Evaporation, Column Chromatography

Proposed Experimental Protocol

Based on the analysis of existing general methodologies, the following detailed protocol is proposed for the synthesis of this compound. This protocol is designed for clarity and potential reproducibility, though it awaits experimental verification.

Materials:

  • 2-Aminobenzothiazole

  • 1-Bromododecane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Potassium Iodide (KI)

  • Acetone (dry)

  • Hexane

  • Dichloromethane

Procedure:

  • To a solution of 2-aminobenzothiazole (1.0 equivalent) in dry acetone, add anhydrous potassium carbonate (2.0-3.0 equivalents) and a catalytic amount of potassium iodide (0.1-0.2 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 1-bromododecane (1.1-1.2 equivalents) to the reaction mixture.

  • Reflux the reaction mixture for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent.

  • Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing the Synthetic Pathway

The synthesis of this compound can be visualized as a straightforward N-alkylation reaction. The following diagram, generated using the DOT language, illustrates this chemical transformation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Aminobenzothiazole 2-Aminobenzothiazole This compound This compound 2-Aminobenzothiazole->this compound N-Alkylation 1-Bromododecane 1-Bromododecane 1-Bromododecane->this compound Base (K2CO3) Base (K2CO3) Base (K2CO3)->this compound Solvent (Acetone) Solvent (Acetone) Solvent (Acetone)->this compound Heat (Reflux) Heat (Reflux) Heat (Reflux)->this compound

Caption: Synthetic pathway for this compound.

It is important for researchers to meticulously document all experimental parameters and analytical data to contribute to a more robust and reproducible scientific record for the synthesis of this and other valuable compounds.

A Comparative Guide to the Structure-Activity Relationship of N-Dodecyl-1,3-Benzothiazol-2-Amine Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, with a specific focus on the influence of N-alkylation, including long-chain substituents like the dodecyl group. The information presented is collated from various studies and aims to guide the rational design of novel therapeutic agents based on the 2-aminobenzothiazole scaffold. While specific experimental data on N-dodecyl-1,3-benzothiazol-2-amine is limited in publicly available literature, this guide extrapolates from existing research on related analogues to provide valuable insights.

Influence of N-Substitution on Antibacterial Activity

The antibacterial activity of 2-aminobenzothiazole derivatives is significantly influenced by the nature of the substituent at the amino group. Studies have shown that N,N-disubstituted derivatives can be potent inhibitors of various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus.

One study identified an N,N-disubstituted 2-aminobenzothiazole as a potent inhibitor of S. aureus and methicillin-resistant S. aureus (MRSA)[1][2]. The activity of this class of compounds is diminished in Gram-negative bacteria due to efflux pump mechanisms[1][2]. The N-propyl imidazole moiety was found to be crucial for the antibacterial activity[1][2].

In contrast, another study reported that while substituted 2-aminobenzothiazoles showed moderate to good antibacterial activity, their N-alkylation led to a decrease in this activity[3][4][5][6]. This suggests that the nature and size of the N-alkyl group are critical determinants of antibacterial potency.

Table 1: Antibacterial Activity of N-Substituted 2-Aminobenzothiazole Derivatives against S. aureus

CompoundN-Substituent(s)MIC (μM) against S. aureusReference
1 N,N-disubstituted (with N-propyl imidazole)2.9[1][2]
N-alkylated derivatives General N-alkylationMild to low activity[3][4][5][6]

Impact of Substituents on the Benzothiazole Ring on Antifungal Activity

Substitutions on the benzothiazole ring, particularly at the 6-position, have been shown to modulate the antifungal activity of 2-aminobenzothiazole derivatives.

A study investigating a series of 6-substituted 2-aminobenzothiazoles found that these compounds exhibited interesting activity against various fungal strains. The substitution with bulky groups at the 6-position, such as a benzyloxy group, was found to enhance antifungal activity[7]. However, the elongation of the alkyl chain in this position was generally detrimental to the activity[7].

Table 2: Antifungal Activity of 6-Substituted 2-Aminobenzothiazole Derivatives

Compound6-SubstituentMIC (mg/mL) against C. albicansMIC (mg/mL) against C. parapsilosisReference
1d Not specified12816[7]
1e BenzyloxyMore active than othersHigh activity[7]
1f, 1g, 1h Homologated alkyl chainsLess active than 1eLess active than 1e[7]

Anticancer Activity and Structure-Activity Relationships

The 2-aminobenzothiazole scaffold is a promising framework for the development of anticancer agents. The substitution pattern on both the amino group and the benzothiazole ring plays a crucial role in the cytotoxic activity.

A series of 2-aminobenzothiazole derivatives were evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to high potency[8]. In another study, the introduction of a substituent on the phenyl ring of 2-aminobenzothiazole-based compounds significantly enhanced cytotoxic activity[9].

Table 3: Anticancer Activity of 2-Aminobenzothiazole Derivatives

Compound SeriesKey Structural FeaturesObserved ActivityReference
8a-8n Variously substituted 2-aminobenzothiazolesModerate to high anticancer activity[8]
2-aminobenzothiazole-TZD Introduction of a substituent on the phenyl ringEnhanced cytotoxic activity[9]

Experimental Protocols

The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains is determined using the broth microdilution method.

  • Bacterial strains are grown overnight in Mueller-Hinton broth (MHB).

  • The bacterial culture is diluted to a final concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.

  • The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • An equal volume of the diluted bacterial suspension is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The in vitro antifungal activity is evaluated according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Fungal strains are cultured on Sabouraud dextrose agar.

  • A suspension of fungal spores or yeast cells is prepared in RPMI-1640 medium buffered with MOPS.

  • The final inoculum concentration is adjusted to 0.5-2.5 x 10^3 CFU/mL.

  • The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • An equal volume of the fungal inoculum is added to each well.

  • The plates are incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the control.

The cytotoxic effect of the compounds on cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • The plates are incubated for another 4 hours to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualizations

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Assays (e.g., Antibacterial, Antifungal) Purification->Primary_Screening Secondary_Screening Secondary Assays (e.g., Cytotoxicity, Mechanism of Action) Primary_Screening->Secondary_Screening Data_Collection Collect Quantitative Data (e.g., MIC, IC50) Secondary_Screening->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Identification Identify Lead Compounds SAR_Analysis->Lead_Identification Further_Modification Further Chemical Modification Lead_Identification->Further_Modification Further_Modification->Synthesis Iterative Process

Caption: General workflow for a structure-activity relationship (SAR) study.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K Inhibits

Caption: Proposed PI3K signaling pathway inhibition by 2-aminobenzothiazole derivatives.

References

Safety Operating Guide

Navigating the Disposal of N-dodecyl-1,3-benzothiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the operational and disposal plans for N-dodecyl-1,3-benzothiazol-2-amine, ensuring that its handling and disposal are conducted with the utmost care and in accordance with safety protocols.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data sheets of structurally related compounds, including 2-Aminobenzothiazole and other benzothiazole derivatives. It is imperative that users of this compound conduct a thorough risk assessment and consult with their institution's environmental health and safety (EHS) department for specific disposal requirements.

Immediate Safety and Handling Precautions

Before proceeding with the disposal of this compound, it is crucial to handle the substance with appropriate personal protective equipment (PPE). Based on the hazards associated with related benzothiazole compounds, the following PPE is recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Respiratory Protection: If working with a powder or in a poorly ventilated area, a NIOSH-approved respirator with appropriate cartridges is necessary.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.

Step-by-Step Disposal Procedures

The proper disposal method for this compound will depend on the quantity of waste and local regulations. Always handle the chemical in a well-ventilated area, such as a fume hood.

Small Quantities (Milligram to Gram Scale)
  • Collection: Carefully collect the waste this compound and any contaminated disposable materials (e.g., weighing paper, pipette tips) into a designated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.

Large Quantities (Greater than Gram Scale) or Bulk Disposal
  • Consult EHS: For larger quantities, it is mandatory to consult with your institution's EHS department. They will provide specific instructions for the collection, storage, and disposal of the bulk chemical waste.

  • Approved Waste Disposal Plant: The disposal of significant quantities of this chemical must be carried out by a licensed and approved waste disposal company.[1] The EHS department will coordinate this.

Disposal of Contaminated Materials
  • Glassware: Reusable glassware contaminated with this compound should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) in a fume hood. The solvent rinsate must be collected as hazardous waste. After initial decontamination, the glassware can be washed according to standard laboratory procedures.

  • Personal Protective Equipment (PPE): Contaminated disposable PPE, such as gloves and aprons, should be placed in the designated hazardous waste container along with the chemical waste.

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). The absorbent material and any contaminated cleaning supplies must be collected in a sealed container and disposed of as hazardous waste. Do not let the product enter drains.[1]

Summary of Key Disposal Information

Parameter Guidance Reference
Hazard Classification Based on related compounds: Harmful if swallowed, Causes serious eye irritation.[1]
Required PPE Safety goggles, chemically resistant gloves, lab coat. Respirator if dust is present.
Small Quantity Disposal Collect in a labeled hazardous waste container for EHS pickup.
Large Quantity Disposal Consult institutional EHS for disposal via an approved waste disposal plant.[1]
Contaminated Materials Collect solvent rinsate as hazardous waste. Dispose of contaminated solids in the hazardous waste container.
Spill Cleanup Use inert absorbent material and dispose of as hazardous waste. Prevent entry into drains.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Have this compound waste AssessQuantity Assess Quantity of Waste Start->AssessQuantity ContaminatedMaterials Handling Contaminated Materials Start->ContaminatedMaterials SmallQuantity Small Quantity (mg to g scale) AssessQuantity->SmallQuantity Small LargeQuantity Large Quantity (> g scale) AssessQuantity->LargeQuantity Large CollectWaste Collect waste and contaminated materials in a labeled hazardous waste container SmallQuantity->CollectWaste ConsultEHS Consult Institutional EHS for specific instructions LargeQuantity->ConsultEHS StoreWaste Store in Satellite Accumulation Area CollectWaste->StoreWaste EHSPickup Arrange for EHS Pickup StoreWaste->EHSPickup End End: Waste Properly Disposed EHSPickup->End LicensedDisposal Dispose via a licensed waste disposal facility ConsultEHS->LicensedDisposal LicensedDisposal->End Glassware Decontaminate Glassware: Rinse with solvent, collect rinsate as hazardous waste ContaminatedMaterials->Glassware Glassware PPE Dispose of contaminated disposable PPE in hazardous waste container ContaminatedMaterials->PPE PPE Spill Spill Cleanup: Use inert absorbent, collect as hazardous waste ContaminatedMaterials->Spill Spill Glassware->CollectWaste PPE->CollectWaste Spill->CollectWaste

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling N-dodecyl-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-dodecyl-1,3-benzothiazol-2-amine was not available. The following guidance is based on the safety information for the structurally related compound, 2-Aminobenzothiazole (CAS No. 136-95-8). The presence of the N-dodecyl group may alter the physical, chemical, and toxicological properties. This information should be used as a preliminary guide and a comprehensive risk assessment should be conducted prior to handling.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting.

Hazard Summary

Based on the data for 2-Aminobenzothiazole, this compound is expected to be harmful if swallowed and may cause serious eye irritation.[1]

Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Eye Irritation2AH319: Causes serious eye irritation

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is crucial to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentSpecification
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Conforming to EN166 or OSHA 29 CFR 1910.133.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.Follow EN 374 for glove selection.
Respiratory Protection Not typically required with adequate ventilation. If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.Use a particulate filter conforming to EN 143.

Operational and Handling Plan

A systematic approach to handling this compound is essential for laboratory safety.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.[2]

Safe Handling Practices:

  • Avoid contact with skin and eyes.[2]

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[1]

  • Keep containers tightly closed when not in use.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • If on Skin: Wash with plenty of water.

  • If Inhaled: Move person into fresh air and keep comfortable for breathing.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[1] Follow all federal, state, and local regulations.

  • Contaminated Packaging: Handle contaminated packaging in the same way as the substance itself.

Experimental Workflow

The following diagram illustrates a safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Chemical prep_setup->prep_weigh handle_reaction Perform Experiment prep_weigh->handle_reaction Proceed to Experiment handle_transfer Transfer and Handle Reagents handle_reaction->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon Experiment Complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose post_ppe Remove and Dispose of PPE cleanup_dispose->post_ppe Final Steps post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.